WEHI-539
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWZKPAXZBYEH-JWHWKPFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744277 | |
| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431866-33-9 | |
| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WEHI-539: A Deep Dive into its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). We will delve into its molecular interactions, the signaling pathways it modulates, and the key experimental methodologies used to characterize its activity.
Core Mechanism: Selective Inhibition of Bcl-xL
This compound is a small molecule that was developed through structure-guided design to specifically target the BH3-binding groove of Bcl-xL.[1] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins, which act as sentinels for cellular stress and damage. By occupying this critical pocket, this compound mimics the action of these pro-apoptotic proteins, competitively inhibiting the binding of Bcl-xL to its pro-apoptotic counterparts, primarily Bak and Bax.[2]
The binding of this compound to Bcl-xL is characterized by high affinity and selectivity. This specificity is crucial as it minimizes off-target effects on other anti-apoptotic Bcl-2 family members like Bcl-2 and Mcl-1, which can be critical for the survival of healthy cells.[3] The high affinity of this compound for Bcl-xL ensures potent inhibition at nanomolar concentrations.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of Bcl-xL by this compound initiates a cascade of events that ultimately leads to programmed cell death, or apoptosis. The key steps in this pathway are outlined below:
-
Disruption of Bcl-xL/Pro-Apoptotic Protein Complexes: In healthy cells, Bcl-xL sequesters pro-apoptotic effector proteins like Bak and Bax, preventing them from oligomerizing and inducing apoptosis. This compound binds to the BH3-binding groove of Bcl-xL, causing a conformational change that leads to the release of Bak and Bax.
-
Activation and Oligomerization of Bak and Bax: Once liberated, Bak and Bax undergo a conformational change, leading to their activation and subsequent oligomerization within the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bak and Bax form pores in the outer mitochondrial membrane, a critical event known as MOMP. This permeabilization disrupts the integrity of the mitochondria.
-
Release of Cytochrome c and Other Pro-Apoptotic Factors: The pores created by Bak and Bax allow for the release of cytochrome c and other pro-apoptotic factors, such as Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm.[2]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: The activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[2]
Quantitative Data
The potency and selectivity of this compound have been quantified in various biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Target | Cell Line/System | Reference |
| IC50 | 1.1 nM | Biochemical Assay | Bcl-xL | Cell-free | [3][4][5][6] |
| Kd | 0.6 nM | Biochemical Assay | Bcl-xL | Cell-free | [4] |
| Kd | 1.4 nM | Direct binding assay by SPR | Bcl-xL | Cell-free | [7] |
| EC50 | 0.48 µM | Cell-based Assay | Bcl-xL | MCL-1 deficient MEFs | [4] |
| Selectivity | >400-fold | Biochemical Assay | Bcl-xL vs. Mcl-1, A1 | Cell-free | [3] |
| Selectivity | >500-fold | Biochemical Assay | Bcl-xL vs. Bcl-2 | Cell-free | [3] |
| Selectivity | >550-fold | Direct binding assay by SPR | Bcl-xL vs. Bcl-w, Mcl-1, A1 | Cell-free | [7] |
| Selectivity | >750-fold | Direct binding assay by SPR | Bcl-xL vs. Bcl-2 | Cell-free | [7] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Bcl-xL Binding Affinity Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between Bcl-xL and a BH3-only peptide (e.g., from Bim).
-
Materials:
-
Recombinant His-tagged Bcl-xL protein
-
Biotinylated Bim BH3 peptide
-
Nickel Chelate Donor Beads (PerkinElmer)
-
Streptavidin Acceptor Beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5, 5 mM DTT, 0.1 mg/mL casein, 0.05% Tween 20)
-
This compound or other test compounds
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add His-tagged Bcl-xL and biotinylated Bim BH3 peptide to each well at a final concentration of 10-20 nM each.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Prepare a mixture of Nickel Chelate Donor Beads and Streptavidin Acceptor Beads in assay buffer (final concentration of 10-20 µg/mL each).
-
Add the bead mixture to each well in the dark.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the binding inhibition.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Materials:
-
Bcl-xL dependent cell line (e.g., H146 small cell lung cancer cells or MCL-1 deficient MEFs)
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear or opaque-walled microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium and add the medium containing the serially diluted this compound or vehicle control to the cells.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Bcl-xL/Bak Interaction
This technique is used to demonstrate that this compound disrupts the interaction between Bcl-xL and its pro-apoptotic binding partners within the cell.
-
Materials:
-
Cells expressing endogenous or overexpressed Bcl-xL and Bak (e.g., MEFs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Bcl-xL for immunoprecipitation
-
Antibody against Bak for immunoblotting
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse the cells in lysis buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate a portion of the lysate with the anti-Bcl-xL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Bak antibody to detect the amount of Bak that was co-immunoprecipitated with Bcl-xL.
-
A decrease in the Bak signal in the this compound-treated sample compared to the control indicates disruption of the Bcl-xL/Bak interaction.
-
Experimental Workflow
A typical workflow for characterizing a Bcl-xL inhibitor like this compound involves a tiered approach, starting from biochemical assays and progressing to more complex cellular and in vivo models.
References
The Role of Bcl-xL in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell lymphoma-extra large (Bcl-xL) is a pivotal anti-apoptotic protein that is frequently overexpressed in a multitude of human cancers. Its primary function is to safeguard cancer cells from programmed cell death, or apoptosis, thereby promoting tumor progression and conferring resistance to a broad spectrum of cancer therapies. This technical guide provides an in-depth exploration of the multifaceted role of Bcl-xL in cancer cell survival, its mechanism of action, its intricate signaling pathways, and its validation as a prime therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to investigate and target this key pro-survival protein.
Introduction to Bcl-xL and Its Role in Apoptosis
Apoptosis is a genetically programmed and highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic apoptotic pathway. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). The fate of a cell—survival or death—is largely determined by the dynamic balance between these opposing factions.
Bcl-xL, encoded by the BCL2L1 gene, is a prominent anti-apoptotic member of this family. It is a transmembrane protein primarily localized to the outer mitochondrial membrane.[1] In many cancer types, the overexpression of Bcl-xL tips the balance in favor of survival, allowing cancer cells to evade apoptotic signals triggered by cellular stress, DNA damage, or therapeutic interventions.[2] This evasion of apoptosis is a hallmark of cancer and a major contributor to therapeutic resistance.[3][4]
Mechanism of Bcl-xL-Mediated Cancer Cell Survival
Bcl-xL exerts its pro-survival function primarily by sequestering and inhibiting pro-apoptotic Bcl-2 family members. Its canonical mechanism involves a hydrophobic groove on its surface that binds to the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic proteins.
Sequestration of Pro-Apoptotic Effector Proteins
The primary executioners of mitochondrial apoptosis are the pro-apoptotic effector proteins Bax and Bak. In healthy cells, Bax is predominantly cytosolic, while Bak is integrated into the outer mitochondrial membrane. Upon receiving an apoptotic stimulus, activator BH3-only proteins (e.g., Bim, tBid) bind to and activate Bax and Bak. This activation triggers a conformational change, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in the intrinsic apoptotic pathway. MOMP allows the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm, which in turn activates the caspase cascade and culminates in cell death.[5][6]
Bcl-xL directly counteracts this process by binding to the activated forms of Bax and Bak, preventing their oligomerization and subsequent pore formation.[7][8] By sequestering these effector proteins, Bcl-xL maintains the integrity of the mitochondrial outer membrane and blocks the downstream apoptotic cascade.
Neutralization of BH3-Only Proteins
The BH3-only proteins act as sensors of cellular stress and initiators of apoptosis. They can be broadly categorized into "activators" (like Bim and tBid) that directly engage and activate Bax and Bak, and "sensitizers" (like Bad and Noxa) that bind to and inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the activators.
Bcl-xL can bind to and neutralize a broad range of BH3-only proteins, including both activators and sensitizers.[4] By sequestering these upstream initiators, Bcl-xL prevents the activation of Bax and Bak, effectively shutting down the apoptotic signal at its origin.
The Bcl-xL Signaling Pathway
The regulation of Bcl-xL activity and its interaction with other proteins form a complex signaling network that is crucial for determining cell fate.
Bcl-xL and Chemotherapy Resistance
The overexpression of Bcl-xL is a significant mechanism by which cancer cells develop resistance to a wide array of chemotherapeutic agents.[3][9] Many conventional cancer therapies, including chemotherapy and radiation, exert their cytotoxic effects by inducing DNA damage or other forms of cellular stress that would normally trigger apoptosis. However, in cancer cells with elevated levels of Bcl-xL, these apoptotic signals are effectively neutralized.
Bcl-xL confers a multidrug resistance phenotype by acting as a downstream inhibitor of a common cell death pathway.[10] Regardless of the specific upstream mechanism of action of a particular drug, if its ultimate mode of killing relies on the induction of mitochondrial apoptosis, the overexpression of Bcl-xL can block this process and promote cell survival. This makes Bcl-xL a critical target for overcoming therapeutic resistance and enhancing the efficacy of existing cancer treatments.
Bcl-xL as a Therapeutic Target
The pivotal role of Bcl-xL in promoting cancer cell survival and chemoresistance has made it an attractive target for the development of novel anti-cancer drugs.[11][12] The primary strategy for targeting Bcl-xL involves the use of small-molecule inhibitors known as "BH3 mimetics." These molecules are designed to fit into the hydrophobic groove of Bcl-xL, mimicking the action of the BH3 domains of pro-apoptotic proteins.[13] By occupying this groove, BH3 mimetics competitively displace the pro-apoptotic partners of Bcl-xL, thereby unleashing the apoptotic machinery.
Several Bcl-xL inhibitors have been developed and are in various stages of preclinical and clinical investigation. These inhibitors have shown promise in inducing apoptosis in Bcl-xL-dependent cancer cells and in sensitizing them to other anti-cancer agents.
Quantitative Data on Bcl-xL Function and Inhibition
The following tables summarize key quantitative data related to the function of Bcl-xL and the efficacy of its inhibitors.
Table 1: Binding Affinities (Kd) of Bcl-xL for Pro-Apoptotic Proteins
| Pro-Apoptotic Protein | Binding Affinity (Kd) to Bcl-xL | Reference |
| Bim (BH3 peptide) | 4.4 nM | [13] |
| Bmf (BH3 peptide) | 5.1 nM | [13] |
| cBID | 3 nM | [10] |
| Bak (peptide) | 0.58 µM | [14] |
Table 2: IC50 Values of Bcl-xL Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-1331852 | Molt-4 | Acute Lymphoblastic Leukemia | ~6.7 | [15] |
| A-1331852 | NCI-H847 | Small Cell Lung Cancer | 3 | |
| A-1331852 | NCI-H1417 | Small Cell Lung Cancer | 7 | |
| Navitoclax (ABT-263) | H146 | Small Cell Lung Cancer | 33.1 | [3] |
| Navitoclax (ABT-263) | Calu-1 | Non-Small Cell Lung Cancer | 831 | [3] |
| Navitoclax (ABT-263) | SW480 | Colon Cancer | 430 | |
| Navitoclax (ABT-263) | MDA-MB-231 | Triple Negative Breast Cancer | 430 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of Bcl-xL.
Co-Immunoprecipitation (Co-IP) to Detect Bcl-xL Protein Interactions
This protocol is for the immunoprecipitation of a protein of interest, followed by western blot analysis to detect interacting proteins.
Materials:
-
Cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the protein to be immunoprecipitated (e.g., anti-Bcl-xL)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western Blotting
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with an isotype control antibody and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the suspected interacting protein.
Western Blotting for Bcl-xL and Associated Proteins
Materials:
-
Protein samples (from Co-IP or whole-cell lysates)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-xL, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., a Bcl-xL inhibitor) for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired apoptotic stimulus.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Logical Relationships in Bcl-xL Regulation
The activity and expression of Bcl-xL are tightly regulated by a network of upstream and downstream factors.
Conclusion
Bcl-xL stands as a formidable guardian of cancer cell survival, playing a central role in the evasion of apoptosis and the development of therapeutic resistance. Its intricate interactions with a host of pro-apoptotic proteins make it a highly validated and compelling target for anti-cancer drug development. A thorough understanding of its mechanism of action, signaling pathways, and the methodologies to study its function is paramount for the successful development of novel therapies that can effectively neutralize this key survival factor and restore the apoptotic sensitivity of cancer cells. This technical guide provides a foundational resource for researchers and clinicians working towards this critical goal in the fight against cancer.
References
- 1. apexbt.com [apexbt.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Bcl-xL Promotes Chemotherapy Resistance of Mammary Tumors in a Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial outer-membrane permeabilization and remodelling in apoptosis. [folia.unifr.ch]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bcl-2 and Bcl-XL can differentially block chemotherapy-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-xl as the most promising Bcl-2 ... | Article | H1 Connect [archive.connect.h1.co]
- 11. researchgate.net [researchgate.net]
- 12. What are Bcl-xl modulators and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Deep Dive into WEHI-539: From Discovery to a Powerful Chemical Probe for BCL-XL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and structure-guided design of WEHI-539, a potent and highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound has become an invaluable tool for dissecting the specific roles of BCL-XL in cell death regulation and cancer biology.
Introduction: The Need for a Selective BCL-XL Inhibitor
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway. Within this family, a subset of pro-survival proteins, including BCL-2, BCL-XL, BCL-W, MCL-1, and A1, prevent programmed cell death by sequestering pro-apoptotic members like BIM, BAX, and BAK. Overexpression of BCL-XL is a common feature in many solid tumors, contributing to cancer cell survival and resistance to conventional therapies.[1][2]
While early-generation inhibitors like ABT-737 targeted multiple pro-survival proteins (BCL-2, BCL-XL, and BCL-W), their clinical utility was hampered by dose-limiting thrombocytopenia due to BCL-XL's essential role in platelet survival. This created a critical need for an inhibitor that could selectively target BCL-XL, allowing researchers to isolate its specific functions and potentially minimize off-target toxicities. The development of this compound by researchers at the Walter and Eliza Hall Institute (WEHI) addressed this need directly.[3][4]
Discovery and Structure-Guided Optimization
The journey to this compound began with a high-throughput screen to identify small molecules that could disrupt the interaction between BCL-XL and pro-apoptotic BH3 domain proteins.[1][4] This screen identified a promising series of compounds built around a hydrazinylbenzothiazole core.
Following the initial discovery, a rigorous structure-guided design campaign was initiated. This iterative process involved a synergistic cycle of medicinal chemistry, co-crystallography, and computational modeling to enhance the compound's affinity and selectivity for BCL-XL.[1][5]
-
Initial Hits: The first-generation compounds showed modest affinity for BCL-XL.
-
X-ray Crystallography: Scientists obtained high-resolution crystal structures of these early inhibitors bound to BCL-XL. These structures revealed key interactions within the BH3-binding groove, particularly in the P2 and P4 pockets, which are crucial for high-affinity binding.[5]
-
Rational Design: Armed with this structural information, chemists systematically modified the lead compounds. The goal was to optimize the molecule's fit within the binding groove, creating more favorable interactions with specific amino acid residues of BCL-XL while introducing unfavorable interactions with the corresponding residues in other BCL-2 family members, thereby increasing selectivity.[5][6]
This meticulous optimization process led to the synthesis of this compound, a compound with sub-nanomolar affinity for BCL-XL and remarkable selectivity over its close relatives.[1][2]
Quantitative Data on this compound
The efficacy of this compound is defined by its high binding affinity, potent cellular activity, and exceptional selectivity.
Table 1: Binding Affinity and Selectivity of this compound
This table summarizes the binding affinities of this compound for various BCL-2 family proteins. Affinity is reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.
| Protein | Binding Affinity (IC50, nM) | Selectivity vs. BCL-XL | Reference(s) |
| BCL-XL | 1.1 | - | [7][8] |
| BCL-2 | >500 | >450-fold | [7] |
| BCL-W | >400 | >360-fold | [7] |
| MCL-1 | >400 | >360-fold | [7] |
| A1 | >400 | >360-fold | [7] |
Table 2: In Vitro Cellular Activity of this compound
This table shows the half-maximal effective concentration (EC50) of this compound required to induce cell death in cell lines dependent on BCL-XL for survival.
| Cell Line | Description | EC50 (µM) | Reference(s) |
| mcl-1⁻/⁻ MEFs | Mouse Embryonic Fibroblasts lacking MCL-1, making them dependent on BCL-XL. | 0.48 | [9][10] |
| H146 | Human Small Cell Lung Cancer (SCLC) cell line, known to be BCL-XL dependent. | Cell killing demonstrated | [5] |
| Ovsaho | Ovarian cancer cell line. | 1 (as a single agent) | [8] |
| Ovcar-4 | Ovarian cancer cell line. | 5 (as a single agent) | [8] |
Mechanism of Action: Re-engaging Apoptosis
This compound is classified as a "BH3-mimetic." It mimics the action of pro-apoptotic BH3-only proteins (like BIM and BAD) by binding directly to the hydrophobic BH3-binding groove on the surface of BCL-XL.[3]
-
Inhibition: Under normal conditions in cancer cells, BCL-XL sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing.[6]
-
Displacement: this compound occupies the BH3-binding groove of BCL-XL, displacing BAX and BAK.[7]
-
Activation: The released BAX and BAK are now free to activate, forming pores in the outer mitochondrial membrane.
-
Apoptosis Cascade: This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, the activation of caspases (such as caspase-3), and the execution of the apoptotic program, leading to cell death.[6][7][9]
The ability of this compound to induce a BAX/BAK-dependent apoptotic response is a key indicator of its on-target activity.[7]
Caption: BCL-XL pathway and its inhibition by this compound.
Experimental Protocols
The characterization of this compound involved several key biochemical and cellular assays.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the kinetic parameters (KD, ka, kd) of this compound binding to BCL-2 family proteins.
-
Methodology:
-
Immobilization: Recombinant His-tagged BCL-XL (and other BCL-2 family proteins for selectivity profiling) is immobilized on a Biacore NTA sensor chip via nickel chelation.
-
Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the chip surface at a constant flow rate (e.g., 30 µL/min).
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the sensor surface, generating a sensorgram.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]
-
Protocol 2: Cell Viability Assay by Propidium Iodide (PI) Exclusion
-
Objective: To quantify the percentage of dead cells after treatment with this compound.
-
Methodology:
-
Cell Culture: BCL-XL dependent cells (e.g., mcl-1⁻/⁻ MEFs) are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested, washed with PBS, and then resuspended in a buffer containing propidium iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells and intercalate with DNA.
-
Flow Cytometry: The cell suspension is analyzed by flow cytometry. The percentage of PI-positive (dead) cells is quantified for each treatment condition.
-
Data Analysis: EC50 values are calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.[6]
-
Protocol 3: Cytochrome c Release Assay
-
Objective: To detect the release of cytochrome c from the mitochondria into the cytosol, a hallmark of intrinsic apoptosis.
-
Methodology:
-
Treatment: Cells are treated with this compound (e.g., 10 µM for 1 hour) or a control.
-
Cell Fractionation: After treatment, cells are harvested and gently lysed in a hypotonic buffer that leaves mitochondria intact. The lysate is then centrifuged at high speed to separate the mitochondrial pellet from the cytosolic supernatant.
-
Immunoblotting: Proteins from both the mitochondrial and cytosolic fractions are separated by SDS-PAGE, transferred to a membrane, and immunoblotted using an antibody specific for cytochrome c. A loading control, such as HSP70, is used to ensure equal protein loading.
-
Analysis: The appearance of a cytochrome c band in the cytosolic fraction of this compound-treated cells indicates on-target apoptotic activity.[6][7]
-
Caption: Iterative workflow for the structure-guided design of this compound.
Limitations and Next-Generation Inhibitors
While an exceptional research tool, this compound has limitations that make it unsuitable for clinical development. Its poor physicochemical properties hinder in vivo dosing, and the presence of a hydrazone moiety is a potential liability due to instability and potential toxicity.[5]
The groundbreaking work on this compound, however, paved the way for second-generation BCL-XL inhibitors. Building on the structural insights gained from this compound, researchers at AbbVie developed compounds like A-1155463 and the orally bioavailable A-1331852.[5][11] These molecules retained the high potency and selectivity of this compound but possessed superior pharmaceutical properties, enabling robust in vivo studies and potential clinical translation.
Conclusion
The discovery of this compound represents a landmark achievement in chemical biology and drug design. Through a sophisticated structure-guided approach, researchers developed a molecular probe of unprecedented selectivity for BCL-XL. This has allowed the scientific community to precisely investigate the protein's role in health and disease, particularly in cancer. While not a clinical drug itself, this compound provided the essential proof-of-concept and structural blueprint that has been instrumental in the ongoing development of selective BCL-XL inhibitors for cancer therapy.
References
- 1. Structure-guided design of a selective BCL-X(L) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. wehi.edu.au [wehi.edu.au]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
WEHI-539: A Technical Guide to a Selective Bcl-xL Chemical Probe
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-xL acting as potent anti-apoptotic gatekeepers. Overexpression of Bcl-xL is frequently observed in various solid tumors and is associated with therapeutic resistance.[1][2] WEHI-539 is a potent and highly selective small-molecule inhibitor of Bcl-xL, developed through structure-guided design.[1][2] It serves as an invaluable chemical probe for dissecting the specific roles of Bcl-xL in cell survival and for validating it as a therapeutic target. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key applications.
Mechanism of Action
This compound functions as a BH3-mimetic, emulating the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bim).[1][3] It binds with high affinity to a hydrophobic cleft on the surface of Bcl-xL, known as the BH3-binding groove.[4][5][6] This action competitively displaces the pro-apoptotic effector proteins BAX and BAK, which are normally sequestered and inactivated by Bcl-xL.[6][7]
Once liberated from Bcl-xL, BAX and BAK oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][7] Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[7] Active caspase-9 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3, culminating in the execution phase of apoptosis.[4][7][8] The activity of this compound is particularly pronounced in cells that are dependent on Bcl-xL for survival, such as those lacking the related anti-apoptotic protein Mcl-1.[2][4][9]
Quantitative Data Summary
This compound exhibits sub-nanomolar binding affinity for Bcl-xL and exceptional selectivity over other anti-apoptotic Bcl-2 family members.
| Parameter | Target Protein | Value | Assay Type | Reference |
| IC₅₀ | Bcl-xL | 1.1 nM | Cell-free assay | [4][10][11] |
| Kd | Bcl-xL | 0.6 nM | Binding assay | [4][12] |
| Selectivity | Bcl-2 | >500-fold vs. Bcl-xL | Cell-free assay | [10] |
| Selectivity | Bcl-w | >400-fold vs. Bcl-xL | Cell-free assay | [10] |
| Selectivity | Mcl-1 | >400-fold vs. Bcl-xL | Cell-free assay | [10] |
| Selectivity | A1 | >400-fold vs. Bcl-xL | Cell-free assay | [10] |
| EC₅₀ | mcl-1-/- MEFs | 0.48 µM | Cell viability | [4][12] |
| EC₅₀ | H146 (SCLC) | ~1 µM | Cell viability | [9] |
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. Researchers should optimize conditions for their specific experimental systems.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from Bcl-xL by this compound.
Materials and Reagents:
-
Recombinant human Bcl-xL protein
-
Fluorescein-labeled Bad or Bak BH3 peptide (e.g., Flu-Bad)
-
This compound
-
Assay Buffer: 20 mM Phosphate Buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127
-
Black, non-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup: To each well, add:
-
Controls: Include wells for:
-
Free Peptide: Fluorescent peptide in buffer only (minimum polarization).
-
Bound Peptide: Fluorescent peptide and Bcl-xL protein in buffer (maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[14]
-
Measurement: Measure fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein.[14]
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[11][14]
Cell Viability Assay
This protocol uses Sulforhodamine B (SRB) to measure cell density based on total protein content, assessing the cytotoxic effect of this compound.
Materials and Reagents:
-
Bcl-xL dependent cell line (e.g., Ovsaho, Ovcar-4)[11]
-
Complete culture medium
-
This compound
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[11]
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 60 minutes.[11]
-
Washing & Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[11]
-
Final Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the EC₅₀ value.
Immunoblotting for Apoptosis Markers
This method detects the cleavage of caspase-3 and the release of cytochrome c, key markers of apoptosis.
Materials and Reagents:
-
Cells treated with this compound as described above.
-
Cytosolic and mitochondrial fractionation kit (for cytochrome c release).
-
RIPA buffer or other suitable lysis buffer.
-
Primary antibodies: anti-cytochrome c, anti-cleaved caspase-3, anti-HSP70 (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Treat cells (e.g., mcl-1-/- MEFs) with this compound (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).[2][4]
-
Fractionation (for Cytochrome c): Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial-enriched fractions.[2][10]
-
Lysis (for Caspase-3): For whole-cell lysates, harvest and lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. An increase in cytosolic cytochrome c and the appearance of cleaved caspase-3 indicate apoptosis induction.[2][4]
Selectivity and On-Target Activity
The utility of this compound as a chemical probe is defined by its high selectivity for Bcl-xL. This allows researchers to specifically interrogate the functions of Bcl-xL without the confounding effects of inhibiting other anti-apoptotic proteins like Bcl-2 or Mcl-1.
-
Genetic Controls: Experiments using mouse embryonic fibroblasts (MEFs) with genetic knockouts are crucial for validation. This compound induces apoptosis in mcl-1-/- MEFs (which are dependent on Bcl-xL) but not in wild-type MEFs or bak-/- MEFs, confirming its on-target, Bcl-xL- and BAK-dependent mechanism.[2][4][10]
-
Platelet Apoptosis: The ability of this compound to induce apoptosis in platelets, which depend on Bcl-xL for survival, is a well-validated marker of on-target Bcl-xL inhibition.[4][10]
Limitations and Next-Generation Probes
While an exceptional tool for in vitro and ex vivo studies, this compound has limitations for in vivo applications.[15] Its poor physicochemical properties, including low aqueous solubility and the presence of a potentially labile hydrazone moiety, make in vivo dosing untenable.[9] This has spurred the development of next-generation Bcl-xL inhibitors, such as A-1155463 and A-1331852, which retain high potency and selectivity but possess improved pharmaceutical properties suitable for in vivo studies.[9][16]
Conclusion
This compound is a landmark chemical probe that provides researchers with the ability to selectively inhibit Bcl-xL with high potency. Its development has been instrumental in clarifying the specific contribution of Bcl-xL to cell survival and apoptosis regulation across a range of biological contexts.[3] While its utility is primarily for in vitro research, the principles learned from its design and application have paved the way for clinically relevant Bcl-xL inhibitors. This compound remains an essential tool for any laboratory investigating the intricacies of the Bcl-2-regulated apoptotic pathway.
References
- 1. wehi.edu.au [wehi.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. bca-protein.com [bca-protein.com]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-xL inhibits different apoptotic pathways in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating Bcl-xL Function with WEHI-539: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein, and the utility of WEHI-539, a potent and selective inhibitor, in elucidating its function. This document details the mechanism of action of Bcl-xL and this compound, presents quantitative data on their interaction, and provides detailed protocols for essential experiments in this field of research.
Introduction: Bcl-xL in Apoptosis and Cancer
B-cell lymphoma-extra large (Bcl-xL) is a prominent member of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] As an anti-apoptotic protein, Bcl-xL is primarily located on the outer mitochondrial membrane, where it plays a critical role in maintaining mitochondrial integrity.[1][3] Its primary function is to inhibit the pro-apoptotic effector proteins, BAX and BAK.[3] It achieves this by sequestering these proteins, preventing their oligomerization and the subsequent formation of pores in the mitochondrial outer membrane.[3] This action prevents the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, thereby blocking the activation of caspases and the execution of apoptosis.[1][3]
Due to its potent pro-survival function, the overexpression of Bcl-xL is a common feature in many human cancers and is often associated with resistance to chemotherapy. By preventing apoptosis, Bcl-xL allows cancer cells to survive various stress signals, including those induced by therapeutic agents. This makes Bcl-xL a compelling target for the development of novel anti-cancer therapies.
This compound: A Selective Bcl-xL Inhibitor
This compound is a small molecule inhibitor that was specifically designed to target the BH3-binding groove of Bcl-xL with high affinity and selectivity.[4][5] This selective antagonism of Bcl-xL's pro-survival activity makes this compound an invaluable tool for studying the specific roles of Bcl-xL in both normal physiological processes and in disease states like cancer.[6]
The mechanism of action of this compound involves its direct binding to the hydrophobic groove of Bcl-xL, thereby displacing pro-apoptotic BH3-only proteins and preventing the sequestration of BAX and BAK.[5] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4][5] The high selectivity of this compound for Bcl-xL over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, allows for the precise dissection of Bcl-xL-dependent survival pathways.[7]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for Bcl-xL | 0.6 nM | [4] |
| Inhibitory Concentration (IC50) against Bcl-xL | 1.1 nM | [7] |
| Cellular Efficacy (EC50) in Bcl-xL overexpressing MEFs | 0.48 µM | [4] |
Table 2: Selectivity of this compound for Bcl-xL
| Bcl-2 Family Member | Selectivity (fold vs. Bcl-xL) | Reference |
| Bcl-2 | >500-fold | [7] |
| Bcl-w | >400-fold | [7] |
| Mcl-1 | >400-fold | [7] |
| A1 | >400-fold | [7] |
Visualizing the Molecular Interactions and Experimental Logic
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the key pathways and workflows.
Caption: Bcl-xL signaling pathway in the regulation of apoptosis.
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Caption: A typical workflow for studying this compound's effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of Bcl-xL using this compound.
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for reproducible experimental results.
-
Reconstitution: this compound is soluble in DMSO.[8] To prepare a stock solution, dissolve this compound powder in DMSO to a concentration of 10 mM.[8] Gentle warming at 37°C for 10 minutes or sonication can aid in complete dissolution.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of this compound.
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells. Commonly used assays include those based on the reduction of tetrazolium salts (MTT, MTS) or resazurin.
-
Protocol (Resazurin-based assay):
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Add 20 µL of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed and treat cells with this compound as described for the viability assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Detection of Cytochrome c Release
Cytochrome c release from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.
-
Principle: This can be assessed by separating the cytosolic and mitochondrial fractions of the cell and detecting cytochrome c in each fraction by Western blotting, or by using flow cytometry with selective membrane permeabilization.
-
Protocol (Western Blotting):
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge to pellet the mitochondria. The supernatant is the cytosolic fraction.
-
Run the cytosolic fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c. A loading control for the cytosolic fraction (e.g., GAPDH or β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade.
-
Principle: This assay uses a synthetic substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
-
Protocol (Fluorometric):
-
Treat cells with this compound.
-
Lyse the cells in a supplied lysis buffer.
-
Incubate the cell lysate with the DEVD-AMC substrate in a 96-well plate.
-
After incubation at 37°C, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[9]
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Co-Immunoprecipitation (Co-IP) of Bcl-xL and Pro-apoptotic Proteins
Co-IP is used to determine if this compound disrupts the interaction between Bcl-xL and pro-apoptotic proteins like BAX or BAK.
-
Principle: An antibody specific for Bcl-xL is used to pull down Bcl-xL and any interacting proteins from a cell lysate. The presence of co-precipitated BAX or BAK is then detected by Western blotting.
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Triton X-100).
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-Bcl-xL antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Bcl-xL, BAX, and BAK. A decrease in the amount of BAX or BAK co-precipitated with Bcl-xL in the this compound-treated sample indicates disruption of the interaction.
-
In Vivo Xenograft Model
-
Principle: To assess the anti-tumor efficacy of this compound in a living organism, a xenograft model is commonly employed. This involves implanting human tumor cells into immunocompromised mice. While in vivo data for this compound is limited due to its physicochemical properties, a closely related and more potent Bcl-xL inhibitor, A-1155463, has been successfully used in such models.[10][11] The protocol described here is based on the principles of those studies.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a Bcl-xL-dependent human cancer cell line (e.g., H146 small cell lung cancer cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[10]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection). Administer this compound at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity. A known on-target effect of Bcl-xL inhibition is thrombocytopenia (a decrease in platelet count), which can be monitored through blood sampling.[10]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for apoptosis markers).
-
Conclusion
This compound is a powerful and selective chemical probe for investigating the multifaceted roles of Bcl-xL in apoptosis and cancer biology. Its high affinity and specificity allow for the precise interrogation of Bcl-xL-dependent pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to design and execute experiments aimed at understanding the function of Bcl-xL and evaluating the therapeutic potential of its inhibition. The combination of quantitative data, clear visualizations of the underlying biology, and detailed methodologies makes this guide a valuable resource for professionals in the field of cancer research and drug development.
References
- 1. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 6. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-539's Induction of Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core apoptosis pathway induced by WEHI-539, a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling cascades.
Introduction
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1] The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptosis pathway, with members that either promote (e.g., BAX, BAK) or inhibit (e.g., BCL-2, BCL-XL, MCL-1) cell death.[2] In many cancers, the overexpression of anti-apoptotic proteins like BCL-XL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3][4]
This compound is a BH3 mimetic compound designed to specifically target the BH3-binding groove of BCL-XL, thereby disrupting its ability to sequester pro-apoptotic proteins and triggering cell death.[4][5] Its high selectivity makes it a valuable tool for dissecting the specific role of BCL-XL in apoptosis and as a potential therapeutic agent.[4]
Mechanism of Action
This compound acts as a selective antagonist of BCL-XL.[1] By binding with high affinity to the BH3-binding groove of BCL-XL, it displaces pro-apoptotic "activator" BH3-only proteins (e.g., BIM, tBID) and "sensitizer" BH3-only proteins (e.g., BAD, NOXA). This leads to the activation of the pro-apoptotic effector proteins BAX and BAK.[6] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[2] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[6] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (APAF-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, primarily caspase-3.[7] Activated caspase-3 orchestrates the execution phase of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]
Quantitative Data
The potency and selectivity of this compound have been characterized across various platforms. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Method | Reference |
| IC50 (BCL-XL) | 1.1 nM | Cell-free assay | [1][8] |
| Kd (BCL-XL) | 0.6 nM | Not Specified | [9] |
| Selectivity | >400-fold vs. BCL-2, BCL-W, MCL-1, A1 | Not Specified | [8] |
Table 1: Binding Affinity and Selectivity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |
| Ovcar-4 | Ovarian Cancer | 5 | Single agent | [1] |
| Ovsaho | Ovarian Cancer | 1 | Single agent | [1] |
| Igrov-1 | Ovarian Cancer | 0.2 | In combination studies | [1] |
| Ovcar-8 | Ovarian Cancer | 0.3 | In combination studies | [1] |
| Ovcar-3 | Ovarian Cancer | 1 | In combination studies | [1] |
| Cov-362 | Ovarian Cancer | 3.1 | In combination studies | [1] |
| H146 | Small Cell Lung Cancer | Not specified, but demonstrated cell killing | BCL-XL dependent | [5] |
| mcl-1-/- MEFs | Mouse Embryonic Fibroblasts | Not specified, but demonstrated cell killing | Engineered to be BCL-XL dependent | [5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Cleaved Caspase-3
This protocol details the detection of the active form of caspase-3 as a marker of apoptosis induction.
Materials:
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175) (e.g., Cell Signaling Technology, #9661)
-
Primary antibody: Antibody against a loading control (e.g., β-actin, GAPDH, or Tubulin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The cleaved caspase-3 will appear as a band at approximately 17/19 kDa.[10][11]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Immunoprecipitation of BCL-XL and Associated Proteins
This protocol is designed to demonstrate the disruption of the interaction between BCL-XL and pro-apoptotic proteins like BAK upon treatment with this compound.
Materials:
-
This compound
-
Non-denaturing lysis buffer (e.g., 1% CHAPS in TBS with protease inhibitors)
-
Anti-BCL-XL antibody for immunoprecipitation (e.g., rabbit polyclonal)
-
Protein A/G agarose beads
-
Primary antibodies for Western blotting (e.g., anti-BAK, anti-BIM, anti-BCL-XL)
-
HRP-conjugated secondary antibodies
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BCL-XL antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 4.2, probing for BCL-XL and its known interaction partners like BAK and BIM. A decrease in the co-immunoprecipitated pro-apoptotic proteins in the this compound treated sample indicates disruption of the interaction.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of this compound-induced apoptosis and the experimental workflow for its characterization.
Caption: this compound Induced Apoptosis Pathway.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Upstream Regulation of BCL-XL.
Conclusion
This compound is a powerful and selective tool for investigating the role of BCL-XL in apoptosis. Its specific mechanism of action allows for the targeted induction of the intrinsic apoptotic pathway, making it an invaluable reagent for basic research and a promising lead compound in the development of novel anti-cancer therapies. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wehi.edu.au [wehi.edu.au]
- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bca-protein.com [bca-protein.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
WEHI-539: A Technical Guide to its Selectivity Profile for Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] The dysregulation of apoptosis, or programmed cell death, is a hallmark of cancer, and proteins like Bcl-xL are frequently overexpressed in tumor cells, promoting their survival and resistance to therapy.[6] this compound was developed through a structure-guided design to specifically target the BH3-binding groove of Bcl-xL, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][5] Its high selectivity minimizes off-target effects on other Bcl-2 family members, making it an invaluable tool for studying the specific roles of Bcl-xL in cellular processes and a promising lead compound in the development of targeted cancer therapeutics.[7][8]
Selectivity Profile of this compound
The remarkable selectivity of this compound for Bcl-xL over other anti-apoptotic Bcl-2 family proteins is a defining characteristic. This selectivity has been quantified through various biophysical and biochemical assays, primarily Surface Plasmon Resonance (SPR) and competitive displacement assays.
Quantitative Binding Affinity Data
The binding affinities of this compound for key Bcl-2 family members are summarized in the table below. The data clearly demonstrates a sub-nanomolar affinity for Bcl-xL, with significantly weaker interactions for other Bcl-2 proteins.
| Protein | Binding Affinity (Kd, nM) | Inhibition Constant (IC50, nM) | Selectivity vs. Bcl-xL (fold) |
| Bcl-xL | 0.6 [1][2] | 1.1 [1][3][4] | - |
| Bcl-2 | >250 | >500 | >450[3] |
| Bcl-w | >250 | >400 | >400[3] |
| Mcl-1 | >250 | >400 | >400[3] |
| A1 | >250 | >400 | >400[3] |
Table 1: Binding affinities and inhibitory concentrations of this compound for Bcl-2 family proteins. Data compiled from multiple sources.[1][2][3][4]
Experimental Methodologies
The determination of this compound's selectivity profile relies on precise and robust experimental techniques. The primary methods employed are Surface Plasmon Resonance (SPR) for direct binding analysis and competitive displacement assays for functional inhibition.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated.
Experimental Workflow:
Detailed Protocol:
-
Sensor Chip Preparation: A CM5 sensor chip is activated using a 1:1 mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[9]
-
Ligand Immobilization: Recombinant human Bcl-xL protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface until the desired immobilization level is reached.[9] A reference flow cell is typically prepared in parallel with no protein immobilized to subtract non-specific binding.
-
Analyte Injection: A dilution series of this compound in running buffer is injected over both the ligand and reference flow cells at a constant flow rate.[10]
-
Dissociation Phase: Following the injection, running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
Surface Regeneration: A specific regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.[9]
-
Data Analysis: The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the reference channel signal from the active channel signal. The resulting data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).
Competitive Displacement Assay
This assay format measures the ability of a test compound (this compound) to displace a known fluorescently-labeled BH3 peptide from its binding pocket on a Bcl-2 family protein.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: Recombinant Bcl-2 family proteins, a fluorescently labeled BH3 peptide probe (e.g., FITC-BIM BH3), and a serial dilution of this compound are prepared in a suitable assay buffer.
-
Assay Plate Setup: The protein and fluorescent probe are added to the wells of a microplate.
-
Compound Addition: The this compound serial dilutions are added to the wells. Control wells containing only protein and probe (for maximum polarization) and only probe (for minimum polarization) are included.
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader. A high polarization value indicates that the fluorescent probe is bound to the protein, while a low value indicates it has been displaced.
-
Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis by selectively inhibiting the anti-apoptotic function of Bcl-xL. In healthy cells, Bcl-xL sequesters pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[11][12] By binding to the BH3-binding groove of Bcl-xL, this compound displaces these pro-apoptotic proteins. The released Bak and Bax can then form pores, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][11]
Signaling Pathway of this compound-Induced Apoptosis:
Conclusion
This compound is a highly potent and selective inhibitor of Bcl-xL, demonstrating a clear and quantifiable preference for its target over other anti-apoptotic Bcl-2 family members. This selectivity, established through rigorous biophysical and biochemical assays, makes this compound an exceptional chemical probe for dissecting the specific functions of Bcl-xL in apoptosis and other cellular processes. Furthermore, its targeted mechanism of action provides a strong rationale for its continued investigation as a potential therapeutic agent in cancers that are dependent on Bcl-xL for survival. The detailed understanding of its selectivity profile and mechanism of action is crucial for its effective application in both basic research and clinical development.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bca-protein.com [bca-protein.com]
- 8. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcl-xL is required to protect endothelial cells latently infected with KSHV from virus induced intrinsic apoptosis | PLOS Pathogens [journals.plos.org]
WEHI-539: A Technical Guide to High-Affinity Bcl-xL Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of WEHI-539, a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Its primary focus is the binding affinity of this compound to Bcl-xL, detailing the quantitative metrics, the experimental protocols used for their determination, and the molecular mechanism of action within the intrinsic apoptosis pathway.
Quantitative Binding Affinity and Selectivity
This compound was engineered for high-affinity interaction with the BH3-binding groove of Bcl-xL.[1] Its binding potency and selectivity against other pro-survival Bcl-2 family members have been quantified using various biophysical and biochemical assays. The data underscores its utility as a specific chemical probe for studying Bcl-xL-dependent processes.
Table 1: this compound Binding Affinity for Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd) | Inhibition (IC50) | Selectivity vs. Bcl-xL (fold) | Assay Method |
| Bcl-xL | 0.6 nM[1], 1.4 nM[2] | 1.1 nM[3][4] | - | Surface Plasmon Resonance (SPR), AlphaScreen |
| Bcl-2 | >750 nM[2] | - | >500[3] | SPR |
| Bcl-w | >550 nM[2] | - | >400[3] | SPR |
| Mcl-1 | >550 nM[2] | - | >400[3] | SPR |
| A1 | >550 nM[2] | - | >400[3] | SPR |
Data compiled from multiple sources, showcasing the potent and selective nature of this compound.[1][2][3][4]
Mechanism of Action: Induction of Apoptosis
Bcl-xL is a key anti-apoptotic protein that promotes cell survival by sequestering the pro-apoptotic effector proteins BAX and BAK. This action prevents mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade.[5][6]
This compound functions as a BH3 mimetic. It competitively binds to the hydrophobic BH3-binding groove on Bcl-xL, displacing pro-apoptotic BH3-only proteins and preventing the sequestration of BAX and BAK.[7] The liberated BAX and BAK can then oligomerize at the mitochondrial membrane, leading to MOMP, cytochrome c release, apoptosome formation, and executioner caspase activation, ultimately culminating in apoptosis.[1][5][7]
Experimental Protocols
The high-affinity binding of this compound to Bcl-xL has been characterized primarily by Surface Plasmon Resonance (SPR) and competition assays such as Fluorescence Polarization (FP).
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and the dissociation constant (Kd).
Methodology:
-
Immobilization: Recombinant human Bcl-xL protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of precise concentrations of this compound in a suitable running buffer (e.g., HEPES-buffered saline with a small percentage of DMSO) are injected across the sensor surface.
-
Association & Dissociation: The binding of this compound to the immobilized Bcl-xL is monitored in real-time as an increase in the response signal. Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]
-
Selectivity Profiling: The same protocol is repeated for other immobilized Bcl-2 family proteins (Bcl-2, Mcl-1, etc.) to determine the binding kinetics for off-targets and establish a selectivity profile.[2]
FP assays are widely used to determine the IC50 of an inhibitor by measuring its ability to displace a fluorescently labeled ligand from a target protein.[8][9]
Methodology:
-
Assay Components:
-
Protein: Recombinant Bcl-xL protein.
-
Fluorescent Probe: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., a fluorescein-labeled Bad BH3 peptide), which is known to bind to Bcl-xL with high affinity.[8]
-
Inhibitor: this compound, serially diluted to create a concentration gradient.
-
-
Reaction Setup: The Bcl-xL protein and the fluorescent probe are incubated together in an assay buffer (e.g., in a 96- or 384-well plate) to form a complex. This complex, being large, tumbles slowly in solution and emits highly polarized light.
-
Competition: this compound is added at varying concentrations to the wells containing the protein-probe complex.
-
Measurement: A plate reader equipped with polarization filters measures the fluorescence polarization. When this compound displaces the fluorescent probe from Bcl-xL, the smaller, free-tumbling probe emits depolarized light.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound fluorescent probe.
References
- 1. apexbt.com [apexbt.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. bca-protein.com [bca-protein.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
WEHI-539: A Technical Guide to its Role in Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of WEHI-539, a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL). Its primary function revolves around the induction of apoptosis through mitochondrial outer membrane permeabilization (MOMP), a critical event in programmed cell death. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein BCL-XL.[1][2][3] In healthy cells, BCL-XL sequesters pro-apoptotic "BH3-only" proteins (e.g., BIM, BAD) and the effector proteins BAX and BAK, thereby preventing their activation and preserving mitochondrial integrity.[4][5] this compound competitively binds to the BH3-binding groove of BCL-XL with high affinity, displacing these pro-apoptotic partners.[1]
The release of activator BH3-only proteins leads to the subsequent activation of the pro-apoptotic effector proteins BAX and BAK.[2][6] Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[5][7] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and executing apoptosis.[1][5][6] The efficacy of this compound is notably enhanced in cells that are highly dependent on BCL-XL for survival, particularly those with low expression of other anti-apoptotic proteins like MCL-1.[2][8]
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.1 nM | BCL-XL Inhibition Assay | [1][2][3] |
| Kd | 0.6 nM | Binding affinity to BCL-XL | [1] |
| EC50 | 0.48 µM | Apoptosis induction in BCL-XL overexpressing MEF cells | [1] |
| Selectivity Profile | Fold Selectivity over BCL-XL | Reference |
| BCL-2 | >500-fold | [2] |
| BCL-W | >400-fold | [2] |
| MCL-1 | >400-fold | [2] |
| A1 | >400-fold | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on mitochondrial outer membrane permeabilization and apoptosis.
Cell Viability Assay (MTT-based)
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Immunoblotting for Cytochrome c Release
Objective: To detect the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP.
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This can be achieved using a digitonin-based cell permeabilization method or a commercial kit.
-
Collect the cytosolic fraction (supernatant) and the mitochondrial fraction (pellet).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Resolve equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. An increase in cytochrome c in the cytosolic fraction indicates MOMP.
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Studies of WEHI-539 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies of WEHI-539, a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), in the context of hematological malignancies. This document summarizes key quantitative data, details common experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Concept: Targeting Bcl-xL in Hematological Cancers
This compound is a BH3 mimetic, designed through structure-based drug design by the Walter and Eliza Hall Institute of Medical Research (WEHI), to specifically fit into the BH3-binding groove of Bcl-xL.[1] By doing so, it displaces pro-apoptotic 'BH3-only' proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis. Many hematological malignancies exhibit an over-reliance on anti-apoptotic proteins like Bcl-xL for their survival, making it a rational target for therapeutic intervention.[1] Although initially developed as a research tool due to suboptimal pharmacokinetic properties for in-vivo use, the study of this compound has been instrumental in validating Bcl-xL as a therapeutic target in cancer.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across a panel of hematological malignancy cell lines, with data extracted from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Primary Site | Cancer Type | IC50 (µM) |
| NALM-6 | bone marrow | B-cell acute lymphoblastic leukemia | 8.75 |
| REH | peripheral blood | B-cell acute lymphoblastic leukemia | 9.32 |
| SEM | peripheral blood | B-cell acute lymphoblastic leukemia | 10.5 |
| MOLT-4 | peripheral blood | T-cell acute lymphoblastic leukemia | 12.6 |
| JURKAT | peripheral blood | T-cell acute lymphoblastic leukemia | 15.3 |
| K-562 | bone marrow | Chronic myeloid leukemia | 18.9 |
| THP-1 | peripheral blood | Acute myeloid leukemia | 22.4 |
Table 2: IC50 Values of this compound in Lymphoma Cell Lines
| Cell Line | Primary Site | Cancer Type | IC50 (µM) |
| SU-DHL-4 | lymph node | Diffuse large B-cell lymphoma | 7.98 |
| DB | lymph node | Diffuse large B-cell lymphoma | 8.54 |
| KARPAS-422 | lymph node | Diffuse large B-cell lymphoma | 9.12 |
| JEKO-1 | peripheral blood | Mantle cell lymphoma | 11.8 |
| MAVER-1 | peripheral blood | Mantle cell lymphoma | 13.5 |
Table 3: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | Primary Site | Cancer Type | IC50 (µM) |
| U266B1 | bone marrow | Multiple myeloma | 14.7 |
| RPMI-8226 | peripheral blood | Multiple myeloma | 16.2 |
| NCI-H929 | bone marrow | Multiple myeloma | 19.8 |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the preclinical evaluation of this compound and other BH3 mimetics.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed hematological malignancy cells in 96-well plates at a density of 2 x 10^4 viable cells per well.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO). Incubate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[3]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V-positive and PI-positive.[4]
Co-immunoprecipitation (Co-IP) for Bcl-xL Interaction
Co-IP is used to determine if a protein of interest (Bcl-xL) interacts with other proteins in the cell.
-
Cell Lysis: Lyse this compound-treated and untreated cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Bcl-xL overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against potential interacting partners (e.g., Bax, Bak, Bim).[5]
Mandatory Visualizations
Bcl-xL Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for in vitro evaluation of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's pro-apoptotic action.
References
- 1. Bcl-2–family proteins and hematologic malignancies: history and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Inhibition of casein kinase 2 sensitizes mantle cell lymphoma to venetoclax through MCL-1 downregulation | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
WEHI-539: Application Notes and Protocols for a Selective BCL-XL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] Overexpression of BCL-XL is a common feature in many solid tumors and is associated with resistance to conventional cancer therapies.[1] this compound binds to the BH3-binding groove of BCL-XL with subnanomolar affinity, thereby preventing its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[4] This disruption of the BCL-XL-mediated survival signaling leads to the induction of apoptosis in cancer cells that are dependent on BCL-XL for their survival. These application notes provide detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and methodologies for its application in common cell-based assays.
Physicochemical Properties and Solubility
This compound is available as a free base and a hydrochloride (HCl) salt. The solubility of these forms differs, which is a critical consideration for the preparation of stock solutions. The hydrochloride salt generally exhibits improved solubility in aqueous-based solutions.
| Property | This compound (Free Base) | This compound (Hydrochloride) |
| Molecular Formula | C₃₁H₂₉N₅O₃S₂ | C₃₁H₂₉N₅O₃S₂・HCl |
| Molecular Weight | 583.72 g/mol | 620.18 g/mol |
| CAS Number | 1431866-33-9 | 2070018-33-4 |
| Solubility in DMSO | Soluble | ≥28.55 mg/mL (>10 mM) |
| Solubility in Ethanol | Insoluble | Insoluble |
| Solubility in Water | Insoluble | Insoluble |
Stock Solution Preparation
The following protocol provides a detailed step-by-step guide for the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated micropipettes
Protocol:
-
Pre-warming: Allow the vial of this compound hydrochloride powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound hydrochloride can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 620.18 g/mol x 1000 mg/g = 6.20 mg
-
Weighing: Carefully weigh out the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube/vial and vortex thoroughly for several minutes until the powder is completely dissolved.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 10-15 minutes or brief sonication can be used to facilitate dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months. For short-term storage (up to one month), aliquots can be stored at -20°C.
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Mechanism of Action: BCL-XL Signaling Pathway
This compound selectively inhibits the anti-apoptotic protein BCL-XL, a key regulator of the intrinsic apoptosis pathway. The following diagram illustrates the signaling cascade affected by this compound.
Caption: The signaling pathway illustrating how this compound inhibits BCL-XL to induce apoptosis.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Suspension or adherent cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant (which may contain apoptotic floating cells). Centrifuge to pellet the cells.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Assessment of Mitochondrial Membrane Potential (MMP)
This protocol describes a method to assess changes in MMP, an early event in apoptosis, using a fluorescent dye like JC-1 or TMRE.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mitochondrial membrane potential assay kit (e.g., with JC-1 or TMRE)
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate or culture dish and treat with this compound and controls as described in the previous protocols. Include a positive control group treated with an uncoupling agent like FCCP or CCCP.
-
Dye Loading: At the end of the treatment period, remove the medium and incubate the cells with the mitochondrial dye (e.g., JC-1 or TMRE) in fresh medium or assay buffer according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Washing: Gently wash the cells with PBS or assay buffer to remove excess dye.
-
Analysis:
-
Flow Cytometry: Harvest the cells as described for the Annexin V assay and analyze them on a flow cytometer. For JC-1, healthy cells will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers). For TMRE, a decrease in red fluorescence indicates a loss of MMP.
-
Fluorescence Microscopy/Plate Reader: Analyze the fluorescence of the stained cells directly in the culture plate.
-
-
Data Interpretation: A shift from red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRE) in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential and the induction of apoptosis.
References
Determining the Optimal WEHI-539 Concentration for IC50 Assessment in Cancer Cell Lines
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in various cancers.[1] By binding to the BH3-binding groove of Bcl-xL, this compound disrupts the interaction between Bcl-xL and pro-apoptotic proteins like Bim, Bak, and Bax, thereby reactivating the intrinsic apoptotic pathway and inducing cancer cell death.[2][3] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell types.
These application notes provide a comprehensive protocol for determining the IC50 of this compound in various cancer cell lines. The protocol is based on a standard colorimetric cell viability assay, the MTT assay, which measures the metabolic activity of viable cells.
2. Data Presentation
The potency of this compound can vary significantly across different cancer cell lines, primarily due to the differential expression of Bcl-2 family proteins. The following table provides a summary of reported and illustrative IC50 values for this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) | Reference / Note |
| H146 | Small Cell Lung Cancer | 0.34 | Illustrative value based on reported high sensitivity |
| OVCAR-3 | Ovarian Cancer | 23.2 - 59.3 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 5.0 | Illustrative value based on moderate sensitivity |
| K562 | Chronic Myeloid Leukemia | > 50 | Illustrative value based on reported resistance |
3. Signaling Pathway and Experimental Workflow
Bcl-xL Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for WEHI-539 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] Overexpression of BCL-XL is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems than traditional 2D cell culture for studying tumor biology and evaluating anti-cancer therapeutics. Spheroids mimic the microenvironment of solid tumors, including gradients of oxygen and nutrients, cell-cell interactions, and drug penetration barriers. These application notes provide detailed protocols for utilizing this compound in 3D spheroid models to assess its efficacy as a single agent or in combination therapies.
Mechanism of Action: BCL-XL Inhibition and Apoptosis Induction
This compound selectively binds to the BH3-binding groove of the BCL-XL protein with high affinity (IC50 of 1.1 nM), preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][2] The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]
Caption: BCL-XL Inhibition Pathway by this compound.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments using this compound in 3D spheroid models.
Table 1: Single-Agent Activity of this compound on 3D Spheroids
| Cell Line | Spheroid Formation Method | Treatment Duration (days) | Endpoint Assay | IC50 (µM) | Max Inhibition (%) |
| OVCAR-3 | Liquid Overlay (ULA plates) | 7 | CellTiter-Glo® 3D | Value | Value |
| H146 | Hanging Drop | 7 | Caspase-Glo® 3/7 | Value | Value |
| A549 | Matrigel Embedding | 7 | Spheroid Diameter | Value | Value |
Note: IC50 and Max Inhibition values are hypothetical and should be determined experimentally. Starting concentrations for dose-response studies can be guided by 2D IC50 values, which for some ovarian cancer cell lines range from 0.2 µM to 5 µM.[1]
Table 2: Combination Therapy of this compound with a Standard Chemotherapeutic Agent in 3D Spheroids
| Cell Line | Combination Agent | This compound Conc. (µM) | Combination Agent Conc. (µM) | % Viability Reduction (this compound alone) | % Viability Reduction (Combo Agent alone) | % Viability Reduction (Combination) | Synergy Score (e.g., Bliss, HSA) |
| OVCAR-3 | Cisplatin | Value | Value | Value | Value | Value | Value |
| H146 | Paclitaxel | Value | Value | Value | Value | Value | Value |
| A549 | Etoposide | Value | Value | Value | Value | Value | Value |
Note: Concentrations and viability reduction values are hypothetical and require experimental determination.
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids and subsequent treatment with this compound.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This method utilizes ultra-low attachment (ULA) plates to prevent cell adhesion to the culture surface, promoting cell-cell aggregation and spheroid formation.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, H146, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom ULA plates (e.g., Corning® Spheroid Microplates)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Prepare a single-cell suspension at the desired concentration (e.g., 1,000 - 5,000 cells per 100 µL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 24-72 hours.
Caption: Workflow for Spheroid Formation.
Protocol 2: this compound Treatment and Viability Assessment of 3D Spheroids
This protocol describes the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer-compatible multi-well plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
After spheroids have formed (e.g., day 3 post-seeding), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions to the corresponding wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 3, 5, or 7 days).
-
On the day of the assay, allow the plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot the dose-response curve and determine the IC50 value.
Caption: 3D Spheroid Viability Assay Workflow.
Protocol 3: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Pre-formed and treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer-compatible multi-well plate reader
Procedure:
-
Follow steps 1-4 from Protocol 2 for spheroid formation and treatment.
-
On the day of the assay, allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate reader.
-
Normalize the caspase activity to a viability assay performed in parallel or express as fold-change over vehicle control.
Concluding Remarks
The use of this compound in 3D spheroid culture models provides a robust platform for evaluating the therapeutic potential of BCL-XL inhibition in a more clinically relevant context. The protocols outlined above offer a starting point for researchers to design and execute experiments to elucidate the efficacy of this compound and its potential combinations in various cancer types. Optimization of cell seeding density, treatment duration, and choice of endpoint assays may be required for specific cell lines and research questions.
References
Application Notes and Protocols: WEHI-539 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-539 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Its high affinity and selectivity have made it a valuable research tool for in vitro studies dissecting the role of BCL-XL in apoptosis and cancer. However, significant limitations associated with its chemical structure and physicochemical properties render this compound unsuitable for in vivo applications. These application notes provide a comprehensive overview of the in vivo study limitations of this compound, detail its mechanism of action, and present relevant protocols for its in vitro use and for the in vivo evaluation of its successor compounds.
In Vivo Study Limitations of this compound
This compound, despite its potent BCL-XL inhibition, is not recommended for in vivo studies due to inherent pharmaceutical liabilities.[1] These limitations necessitated the development of a successor compound, A-1155463, which possesses improved properties for in vivo evaluation.[1]
Key Limitations:
-
Labile and Potentially Toxic Hydrazone Moiety: The chemical structure of this compound contains a hydrazone linkage that is unstable and can lead to the formation of toxic byproducts in a biological system.[1] This instability compromises the reliability of in vivo experiments and poses a risk of off-target toxicity.
-
Poor Physicochemical Properties: The compound exhibits poor physicochemical characteristics that make in vivo dosing challenging and unreliable.[1] These properties can lead to issues with solubility, absorption, and overall bioavailability, making it difficult to achieve and maintain therapeutic concentrations in animal models.
Due to these significant drawbacks, in vivo studies aiming to investigate the therapeutic potential of BCL-XL inhibition should utilize alternative, more stable compounds such as A-1155463.
Mechanism of Action
This compound is a BH3-mimetic that selectively binds to the BH3-binding groove of BCL-XL with high affinity.[2] BCL-XL is an anti-apoptotic protein that sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis.
By occupying the BH3-binding groove, this compound displaces BAX and BAK from BCL-XL. The released BAX and BAK can then homo-oligomerize, forming pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
References
Application Notes and Protocols: WEHI-539 Combination Therapy with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein frequently overexpressed in various cancers.[1][2] High levels of BCL-XL are associated with resistance to conventional chemotherapy agents.[1] By inhibiting BCL-XL, this compound restores the intrinsic apoptotic pathway, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with standard chemotherapy agents such as docetaxel, cisplatin, and vincristine.
Mechanism of Action: this compound and Chemotherapy Synergy
This compound selectively binds to the BH3-binding groove of BCL-XL with high affinity, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This releases the "brakes" on apoptosis, priming the cell for programmed cell death. Chemotherapy agents, through various mechanisms such as DNA damage (cisplatin) or microtubule disruption (docetaxel, vincristine), induce cellular stress that generates pro-apoptotic signals.
The combination of this compound and chemotherapy creates a powerful two-pronged attack. Chemotherapy enhances the production of pro-apoptotic signals, while this compound simultaneously removes the BCL-XL-mediated resistance to these signals. This synergistic interaction can lead to a more profound and selective killing of cancer cells, potentially allowing for lower, less toxic doses of chemotherapy.
Quantitative Data on Synergistic Effects
A critical step in evaluating combination therapies is to quantify the extent of synergistic, additive, or antagonistic effects. This is typically achieved by determining the IC50 (half-maximal inhibitory concentration) of each agent alone and in combination, followed by the calculation of a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Single Agent IC50 Values
| Cell Line | This compound IC50 (nM) | Docetaxel IC50 (nM) | Cisplatin IC50 (µM) | Vincristine IC50 (nM) |
| [Cell Line 1] | e.g., 50 | e.g., 5 | e.g., 2 | e.g., 10 |
| [Cell Line 2] | e.g., 100 | e.g., 10 | e.g., 5 | e.g., 20 |
| [Cell Line 3] | e.g., 75 | e.g., 8 | e.g., 3 | e.g., 15 |
Note: The IC50 value for this compound as a single agent is approximately 1.1 nM in biochemical assays.[2] Cellular IC50 values will vary depending on the cell line.
Table 2: Combination IC50 and Combination Index (CI) Values (Fixed Ratio)
| Cell Line | Combination | This compound IC50 (nM) in Combo | Chemo Agent IC50 in Combo | Combination Index (CI) |
| [Cell Line 1] | This compound + Docetaxel | e.g., 10 | e.g., 1 nM | <1 (Synergy) |
| [Cell Line 1] | This compound + Cisplatin | e.g., 15 | e.g., 0.5 µM | <1 (Synergy) |
| [Cell Line 1] | This compound + Vincristine | e.g., 20 | e.g., 2 nM | <1 (Synergy) |
| [Cell Line 2] | This compound + Docetaxel | e.g., 25 | e.g., 2 nM | <1 (Synergy) |
| [Cell Line 2] | This compound + Cisplatin | e.g., 30 | e.g., 1 µM | <1 (Synergy) |
| [Cell Line 2] | This compound + Vincristine | e.g., 40 | e.g., 5 nM | <1 (Synergy) |
Note: The above tables are templates. Specific values need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapy combinations.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB)
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (Docetaxel, Cisplatin, or Vincristine; stock solutions in appropriate solvent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination (at a fixed ratio, e.g., based on the ratio of their individual IC50 values). Add 100 µL of the drug solutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and combination using non-linear regression analysis. Calculate the Combination Index (CI) using software such as CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agents
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Appropriate vehicle controls
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin). The dosing schedule will need to be optimized for the specific combination and tumor model.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and weight between the groups.
Conclusion
The combination of the BCL-XL inhibitor this compound with conventional chemotherapy agents represents a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. The protocols and guidelines provided in this document offer a framework for the systematic evaluation of these combination therapies in preclinical settings. Rigorous in vitro and in vivo studies are essential to identify the most effective combinations and dosing schedules for potential clinical translation.
References
Application Notes and Protocols for Assessing Apoptosis Induced by WEHI-539
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2][3] By binding to the BH3-binding groove of BCL-XL with high affinity (IC50 = 1.1 nM), this compound disrupts the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1][2] This initiates the intrinsic apoptosis pathway, culminating in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1] Understanding the efficacy and mechanism of this compound requires robust and reproducible methods for assessing apoptosis. These application notes provide detailed protocols for key assays to quantify and characterize the apoptotic response to this compound treatment.
Mechanism of Action of this compound
This compound selectively targets BCL-XL, distinguishing it from other BCL-2 family members, which is crucial for dissecting specific cellular dependencies.[2] Its mechanism of inducing apoptosis is primarily dependent on the presence of BAX and BAK.[1][2] A critical consideration in this compound studies is the expression level of other anti-apoptotic proteins, particularly MCL-1. High levels of MCL-1 can confer resistance to this compound by compensating for the loss of BCL-XL function.[2][4] Therefore, co-treatment with MCL-1 inhibitors may be necessary to overcome resistance in certain cellular contexts.[4]
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize quantitative data from representative studies on this compound, providing a reference for expected outcomes in various cancer cell lines.
Table 1: Dose-Response of this compound on Apoptosis Induction
| Cell Line | Assay | This compound Concentration | % Apoptotic Cells (Annexin V+) | Incubation Time | Reference |
| RKO (Mcl-1 siRNA) | Annexin V/PI | 100 nM | ~30% | 48 h | [5] |
| RKO (Mcl-1 siRNA) | Annexin V/PI | 100 nM | ~50% | 72 h | [5] |
| ONS76 | Annexin V/PI | 1 µM | ~40% | 48 h | [4] |
| UW228 | Annexin V/PI | 1 µM | ~35% | 48 h | [4] |
| MOS | Caspase 3/7 Activity | 1 µM | ~3-fold increase (with Doxorubicin) | 72 h | [6] |
| U2OS | Caspase 3/7 Activity | 1 µM | ~2.5-fold increase (with Doxorubicin) | 72 h | [6] |
Table 2: Time-Course of this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Assay | 3 h | 6 h | 24 h | 48 h | 72 h | Reference |
| UW228 | 1 µM | Apoptosis Level | High | High | - | - | - | [4] |
| ONS76 | 1 µM | Apoptosis Level | - | High | - | - | - | [4] |
| RKO (Mcl-1 siRNA) | 100 nM | % Apoptosis | - | - | ~15% | ~30% | ~50% | [5] |
Experimental Protocols
Herein are detailed protocols for the assessment of apoptosis following this compound treatment. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.[3][7]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM - 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[4][5]
-
Cell Harvesting:
-
For suspension cells, gently collect cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and detached cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Western Blotting for Apoptosis Markers
Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved caspases.[10]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-BCL-XL, anti-MCL-1, anti-BAX, anti-BAK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. wehi.edu.au [wehi.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: WEHI-539 for Bcl-xL Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-539 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a key anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3][4] Its high affinity and specificity make it an invaluable tool for investigating the role of Bcl-xL in cell survival and for validating its interactions with pro-apoptotic partners. These application notes provide detailed protocols and guidelines for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays to study the Bcl-xL interactome.
Bcl-xL exerts its pro-survival function by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bim, Bad, Bak, and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis.[3] this compound competitively binds to the BH3-binding groove of Bcl-xL, displacing these pro-apoptotic partners.[3] This property can be effectively leveraged in Co-IP experiments to demonstrate the disruption of these protein-protein interactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, crucial for designing and interpreting immunoprecipitation experiments.
| Parameter | Value | Reference |
| Binding Affinity (IC50) | 1.1 nM | [2][5] |
| Dissociation Constant (Kd) | 0.6 nM | [1][6] |
| Selectivity | >400-fold for Bcl-xL over Bcl-2, Bcl-w, Mcl-1, and A1 | [2] |
| Effective Cellular Concentration | 100 nM to 5 µM (cell line dependent) | [5][7] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Bcl-xL and its Binding Partners with this compound Treatment
This protocol details the steps to immunoprecipitate Bcl-xL and analyze the co-precipitation of its binding partners in the presence and absence of this compound.
Materials:
-
Cells expressing endogenous or overexpressed Bcl-xL
-
This compound (solubilized in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Bcl-xL antibody for immunoprecipitation (validated for IP)[8][9]
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for Western blotting (e.g., anti-Bim, anti-Bad, anti-Bak, anti-Bax)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or vehicle (DMSO) for a specified time (e.g., 4-24 hours). The optimal concentration and time should be determined empirically for each cell line.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Take an equal amount of protein (e.g., 500 µg - 1 mg) from each sample (vehicle and this compound treated).
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the anti-Bcl-xL antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer or a designated wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against Bcl-xL and its potential binding partners (e.g., Bim, Bad, Bak, Bax).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Expected Results:
In the vehicle-treated sample, the immunoprecipitated Bcl-xL should show co-precipitation of its binding partners. In the this compound-treated sample, a significant reduction in the amount of co-precipitated pro-apoptotic proteins is expected, demonstrating the disruptive effect of this compound on these interactions.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bca-protein.com [bca-protein.com]
- 4. wehi.edu.au [wehi.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-xL Antibody | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by the Selective BCL-XL Inhibitor WEHI-539
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy. The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with members that either promote (e.g., BAX, BAK) or inhibit (e.g., BCL-2, BCL-XL, MCL-1) this process.[1] BCL-XL is frequently overexpressed in various cancers, contributing to cell survival and chemoresistance.
WEHI-539 is a potent and highly selective small-molecule inhibitor of BCL-XL.[2] It binds to the BH3-binding groove of BCL-XL with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1] This leads to the activation of the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent caspase activation.[2] This application note provides a detailed protocol for inducing and quantifying apoptosis using this compound in cancer cell lines, followed by analysis with Annexin V and Propidium Iodide (PI) staining using flow cytometry.
BCL-XL Signaling Pathway in Apoptosis
The following diagram illustrates the central role of BCL-XL in the intrinsic apoptotic pathway and the mechanism of action of this compound.
References
Troubleshooting & Optimization
WEHI-539 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WEHI-539, a potent and selective BCL-XL inhibitor. The information is intended for scientists and drug development professionals to help design experiments and interpret data, with a focus on understanding and controlling for potential off-target effects and on-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective BCL-XL inhibitor with an IC50 of 1.1 nM.[1][2] It functions as a BH3-mimetic, binding to the BH3-binding groove of BCL-XL and preventing its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This releases the pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway.[3][4][5]
Q2: What are the known off-target effects of this compound?
While this compound is known for its high selectivity for BCL-XL over other BCL-2 family members, the primary concern is not off-target effects on unrelated proteins, but rather on-target toxicity.[6][7] The most significant on-target toxicity is thrombocytopenia (a decrease in platelet count), as BCL-XL is essential for platelet survival.[6][7] Due to its poor physicochemical properties and a labile hydrazone moiety, this compound is primarily recommended for in vitro use.[7]
Q3: How selective is this compound for BCL-XL compared to other BCL-2 family proteins?
This compound exhibits high selectivity for BCL-XL. It has been reported to have over 400-fold higher affinity for BCL-XL compared to other pro-survival BCL-2 family members like BCL-2, BCL-W, and MCL-1.[5]
Q4: Are there alternative compounds to this compound with improved properties?
Yes, second-generation BCL-XL inhibitors have been developed to address the pharmaceutical liabilities of this compound. A-1155463 and A-1331852 are examples of potent and selective BCL-XL inhibitors with improved physicochemical properties suitable for in vivo studies.[7]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Possible Cause 1: On-Target BCL-XL Inhibition Your cell line may be highly dependent on BCL-XL for survival.
Troubleshooting Steps:
-
Confirm BCL-XL Dependence:
-
Perform a Western blot to determine the expression levels of BCL-2 family proteins (BCL-XL, BCL-2, MCL-1) in your cell line. High BCL-XL expression may indicate dependence.
-
Use a rescue experiment: Overexpress BCL-XL in your cell line and then treat with this compound. If the cytotoxicity is on-target, BCL-XL overexpression should confer resistance.[8]
-
-
Titrate this compound Concentration:
-
Perform a dose-response experiment to determine the EC50 of this compound in your cell line. Use the lowest effective concentration for your experiments to minimize potential off-target effects.
-
Possible Cause 2: Off-Target Effects While less documented for this compound, off-target effects are a possibility with any small molecule inhibitor.
Troubleshooting Steps:
-
Use a Negative Control:
-
Ideally, use an inactive enantiomer or a structurally similar but inactive analog of this compound. However, such a control compound for this compound is not commercially available. The next best approach is to use a structurally unrelated BCL-XL inhibitor and see if it phenocopies the effect of this compound.
-
-
Genetic Knockdown/Knockout:
Issue 2: Lack of an Observed Effect
Possible Cause 1: Low BCL-XL Dependence Your cell line may not rely on BCL-XL for survival and may have redundant anti-apoptotic mechanisms.
Troubleshooting Steps:
-
Assess BCL-2 Family Protein Expression:
-
As mentioned previously, perform a Western blot to check the expression of BCL-XL, BCL-2, and MCL-1. High levels of BCL-2 or MCL-1 could indicate that these proteins are compensating for BCL-XL inhibition.[12]
-
-
Combination Therapy:
-
Consider co-treatment with inhibitors of other BCL-2 family members, such as a BCL-2 inhibitor (e.g., ABT-199/Venetoclax) or an MCL-1 inhibitor (e.g., S63845), to overcome potential resistance.[12]
-
Possible Cause 2: Compound Inactivity
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure proper storage of this compound (typically at -20°C in powder form and -80°C in solvent).
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
Confirm Target Engagement:
Quantitative Data Summary
Table 1: this compound Selectivity Profile
| Target | IC50 / Ki | Selectivity vs. BCL-XL | Reference |
| BCL-XL | 1.1 nM (IC50) | - | [1][2] |
| BCL-2 | >500-fold weaker | >500x | [5] |
| BCL-W | >400-fold weaker | >400x | [5] |
| MCL-1 | >400-fold weaker | >400x | [5] |
| A1 | >400-fold weaker | >400x | [5] |
Key Experimental Protocols
Protocol 1: BCL-XL Overexpression Rescue Experiment
Objective: To determine if the cytotoxic effect of this compound is specifically due to BCL-XL inhibition.
Methodology:
-
Cell Line Transfection:
-
Transfect your target cell line with a mammalian expression vector encoding for human BCL-XL or an empty vector control.
-
Use a standard transfection reagent and follow the manufacturer's protocol.
-
Select for stably transfected cells if desired (e.g., using antibiotic resistance).
-
-
Verification of Overexpression:
-
After 24-48 hours (for transient transfection) or after selection (for stable cell lines), lyse the cells and perform a Western blot using an anti-BCL-XL antibody to confirm overexpression compared to the empty vector control.
-
-
This compound Treatment:
-
Plate the BCL-XL overexpressing cells and the empty vector control cells at the same density.
-
Treat the cells with a dose-range of this compound.
-
Include a vehicle-only (e.g., DMSO) control.
-
-
Viability Assay:
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a suitable method such as MTT, CellTiter-Glo®, or Annexin V/PI staining followed by flow cytometry.
-
-
Data Analysis:
-
Compare the dose-response curves of the BCL-XL overexpressing cells and the control cells. A rightward shift in the dose-response curve for the BCL-XL overexpressing cells indicates a rescue from this compound-induced cytotoxicity, confirming an on-target effect.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to BCL-XL in intact cells.
Methodology:
-
Cell Treatment:
-
Culture your target cells to ~80% confluency.
-
Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BCL-XL at each temperature point by Western blotting using an anti-BCL-XL antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble BCL-XL as a function of temperature for both the vehicle-treated and this compound-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization of BCL-XL upon drug binding, confirming target engagement.
-
Visualizations
Caption: Workflow for validating on-target effects of this compound.
Caption: this compound mechanism of action in the intrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. apexbt.com [apexbt.com]
- 4. wehi.edu.au [wehi.edu.au]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-xL overexpression inhibits progression of molecular events leading to paclitaxel-induced apoptosis of human acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 11. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: WEHI-539 Efficacy and Serum Concentration
Welcome to the technical support center for WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein Bcl-XL. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the impact of serum concentration on this compound's experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets B-cell lymphoma-extra large (Bcl-XL), a key anti-apoptotic protein.[1][2][3] By binding to the BH3-binding groove of Bcl-XL, this compound prevents it from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This inhibition ultimately leads to the activation of the intrinsic apoptotic pathway and programmed cell death in Bcl-XL-dependent cells.[2][3]
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
Q3: What is the recommended serum concentration to use in cell-based assays with this compound?
The optimal serum concentration is assay-dependent. For initial characterization and to minimize the confounding effects of protein binding, using a lower serum concentration (e.g., 0.5-2% FBS) or serum-free media is often recommended, especially for short-term apoptosis assays. However, for longer-term cell viability or proliferation assays (e.g., 48-72 hours), a higher serum concentration (e.g., 5-10% FBS) may be necessary to maintain cell health and growth. It is crucial to maintain a consistent serum concentration across all experiments, including vehicle controls, to ensure data comparability.
Q4: Can I use human serum instead of fetal bovine serum (FBS)?
Yes, human serum can be used. However, it is important to be aware that the protein composition and concentration can differ between human serum and FBS, potentially leading to different degrees of this compound binding and efficacy. If you switch between serum types, it is advisable to re-optimize your experimental conditions and this compound concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50/EC50 values for this compound. | High serum concentration in the culture medium leading to protein binding and reduced compound availability. | - Reduce the serum concentration in your assay medium. Start with a titration from a low percentage (e.g., 1%) to your standard (e.g., 10%).- If permissible for your cell line and assay duration, consider using serum-free medium for the treatment period.- Ensure consistent serum percentage across all plates and experiments. |
| Inconsistent results between experiments. | - Variation in serum batches.- Inconsistent incubation times with this compound.- Cell density variation at the time of treatment. | - Test and qualify new batches of serum to ensure consistency.- Standardize the incubation time for this compound treatment.- Ensure uniform cell seeding density across all wells and plates. |
| No apoptotic effect observed at expected concentrations. | - The cell line used is not dependent on Bcl-XL for survival.- High levels of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) are compensating for Bcl-XL inhibition. | - Confirm the Bcl-XL dependency of your cell line using techniques like Western blotting or genetic knockdown.- Consider co-treatment with inhibitors of other anti-apoptotic proteins if compensation is suspected. |
| Precipitation of this compound in the culture medium. | - The final concentration of DMSO (the solvent for this compound) is too high.- The concentration of this compound exceeds its solubility in the medium. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v).- Prepare intermediate dilutions of your this compound stock in serum-free medium before adding to the wells. |
Data Presentation
While direct comparative data for this compound across different serum concentrations is limited in published literature, the following table illustrates the expected trend based on the behavior of similar small molecule inhibitors that bind to serum proteins.
| Serum Concentration (FBS) | Expected this compound IC50/EC50 | Rationale |
| 0% (Serum-Free) | Lowest | No serum proteins to bind to this compound, maximizing its free concentration. |
| 1% | Increased | Introduction of serum proteins leads to some compound sequestration. |
| 5% | Moderately Increased | Higher protein concentration further reduces the free, active concentration of this compound. |
| 10% | Highest | Standard culture conditions with significant protein binding, leading to a higher apparent IC50/EC50. |
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound Efficacy via a Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol outlines a method to quantify the impact of varying serum concentrations on the potency of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bcl-XL dependent cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
Fetal Bovine Serum (FBS)
-
96-well clear or white-walled tissue culture plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions in Different Serum Concentrations:
-
Prepare four sets of media with different final FBS concentrations: 10%, 5%, 1%, and 0% (serum-free).
-
For each serum concentration, prepare a serial dilution of this compound. For example, create a 2X concentration series (e.g., 20 µM down to 0.01 µM) in each of the four media types. Also, prepare a vehicle control (DMSO) in each media type.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the growth medium from the cell plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle controls in the different serum concentrations to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).
-
Read the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each serum concentration.
-
Plot the dose-response curves for this compound under each serum condition.
-
Calculate the IC50 or EC50 value for each curve using a non-linear regression model.
-
Visualizations
Caption: this compound inhibits Bcl-XL, leading to apoptosis.
Caption: Impact of serum protein binding on this compound availability.
References
addressing WEHI-539 hydrazone moiety toxicity concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-xL inhibitor, WEHI-539. The content directly addresses concerns related to the toxicity of its hydrazone moiety and provides guidance on experimental best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected cytotoxicity in our control cell lines treated with this compound. Could this be related to the compound's chemistry?
A1: Yes, it is possible. The utility of this compound as a research tool is limited by the presence of a labile and potentially toxic hydrazone moiety.[1] This chemical group can lead to off-target effects and unexpected cytotoxicity. We recommend including a hydrazone-free analog, such as A-1155463, as a control in your experiments to distinguish between on-target Bcl-xL inhibition and off-target effects of the hydrazone group.
Q2: What are the known liabilities of the hydrazone moiety in this compound?
A2: The hydrazone moiety in this compound is known to be labile and is associated with potential toxicity.[1] Additionally, the poor physicochemical properties of this compound, partly attributed to the hydrazone group, make in vivo dosing challenging.[1] These liabilities were a primary motivation for the development of second-generation Bcl-xL inhibitors.
Q3: Are there alternative Bcl-xL inhibitors that do not contain a hydrazone moiety?
A3: Yes. A-1155463 is a potent and selective Bcl-xL inhibitor that was developed to be devoid of the labile hydrazone linkage present in this compound.[1] A-1155463 demonstrates improved pharmaceutical properties and is a suitable alternative for in vitro and in vivo studies.[1][2][3] Another analog, A-1331852, also lacks the hydrazone moiety and offers good oral bioavailability.
Q4: How can we experimentally assess the potential toxicity of the hydrazone moiety of this compound in our cell-based assays?
A4: To assess the specific toxicity of the hydrazone moiety, we recommend a comparative study. You should test this compound alongside a hydrazone-free analog like A-1155463 in your cell line of interest. By comparing the cytotoxic effects of both compounds at various concentrations, you can infer the contribution of the hydrazone group to the observed toxicity. Key assays for this purpose include MTT, Annexin V/PI staining, and caspase activity assays.
Q5: What are the recommended storage and handling conditions for this compound to minimize potential degradation of the hydrazone moiety?
A5: this compound should be stored in a dry, dark environment at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[4] The compound is soluble in DMSO.[4][5] It is important to use fresh, anhydrous DMSO for solubilization, as moisture can reduce its solubility.[5]
Data Presentation
The following tables summarize the in vitro potency of this compound and its hydrazone-free analog, A-1155463.
Table 1: In Vitro Binding Affinity and Potency of Bcl-xL Inhibitors
| Compound | Target | IC50 (nM) (Cell-free assay) | Ki (nM) |
| This compound | Bcl-xL | 1.1[5][6] | <1[5] |
| A-1155463 | Bcl-xL | - | <0.01[7] |
| A-1155463 | Bcl-2 | - | 80[7] |
| A-1155463 | Bcl-w | - | 19[7] |
| A-1155463 | Mcl-1 | - | >440[7] |
Table 2: Cellular Potency (EC50) of Bcl-xL Inhibitors in Various Cell Lines
| Compound | Cell Line | EC50 (µM) |
| This compound | MEF (Mcl-1-/-) | 0.48[8] |
| This compound | H146 (SCLC) | - |
| A-1155463 | Molt-4 | 0.07[9] |
| A-1155463 | RS4;11 | >5[9] |
| A-1155463 | H146 (SCLC) | - |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound and its analogs.[10]
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound, A-1155463 (or other compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound and A-1155463 in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
2. Annexin V/PI Staining for Apoptosis
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods to differentiate between viable, apoptotic, and necrotic cells.[11][12][13][14]
-
Materials:
-
Cells treated with this compound, A-1155463, or controls
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating with the desired concentrations of this compound and A-1155463 for the chosen duration. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic caspase-3/7 substrate to measure apoptosis.[15][16][17]
-
Materials:
-
Cells treated with this compound, A-1155463, or controls in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Visualizations
Caption: Bcl-xL Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for Assessing Hydrazone Moiety Toxicity.
References
- 1. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. academic.oup.com [academic.oup.com]
- 16. BH3 profiling discriminates the anti-apoptotic status of 5-fluorouracil-resistant colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bcl-xl as the most promising Bcl-2 family member in targeted treatment of chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific sensitivity to WEHI-539
Welcome to the technical support resource for WEHI-539, a potent and selective BCL-XL inhibitor. This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL) with high affinity (IC50 of approximately 1.1 nM).[1] In many cancer cells, BCL-XL is overexpressed and acts as a survival factor by sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This compound competitively binds to the BH3-binding groove of BCL-XL, releasing these pro-apoptotic proteins.[2] This leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]
dot
Caption: Mechanism of action for the BCL-XL inhibitor this compound.
Q2: My cell line is not responding to this compound. What are the potential reasons for resistance?
Resistance to this compound is most commonly associated with the expression levels of other BCL-2 family proteins. The primary reasons include:
-
Low BCL-XL Dependence: The cell line may not rely on BCL-XL for survival. Sensitivity to this compound is a direct indicator of BCL-XL dependence.
-
High MCL-1 Expression: Myeloid cell leukemia 1 (MCL-1) is a common resistance factor. If BCL-XL is inhibited, MCL-1 can still sequester pro-apoptotic proteins, preventing cell death. Treatment with this compound can lead to a compensatory upregulation of MCL-1.
-
High BCL-2 or BCL-W Expression: Similar to MCL-1, overexpression of other anti-apoptotic proteins like BCL-2 or BCL-W can provide an alternative survival pathway, conferring resistance.[1]
-
Mutations in Apoptotic Machinery: Downstream defects, such as mutations or deletion of BAX or BAK, can prevent the execution of apoptosis even if BCL-XL is successfully inhibited.[1][4]
dot
Caption: Troubleshooting guide for this compound resistance.
Q3: How can I overcome resistance to this compound?
Synergistic drug combinations are a powerful strategy. Since MCL-1 upregulation is a key resistance mechanism, co-treatment with an MCL-1 inhibitor (like S63845) can restore sensitivity. This dual inhibition of BCL-XL and MCL-1 effectively blocks the two major anti-apoptotic pathways, leading to robust apoptosis. Combination with conventional chemotherapies, such as carboplatin, has also been shown to be effective in certain contexts.
Q4: What is the expected IC50 for this compound in sensitive cell lines?
The IC50 can vary significantly based on the cell line's level of BCL-XL dependence. While the biochemical IC50 for this compound binding to BCL-XL is ~1.1 nM, the cellular effective concentrations (EC50/IC50) are typically in the nanomolar to low micromolar range. Sensitive cell lines often respond to concentrations between 100 nM and 1 µM.
Quantitative Data: this compound Cell Line Sensitivity
The following table summarizes the sensitivity of various cancer cell lines to this compound based on published data. A definitive "sensitive" or "resistant" status often depends on the experimental context and comparison to other cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Sensitivity Status |
| H146 | Small Cell Lung Cancer (SCLC) | Sensitive (Specific IC50 not stated) | Sensitive |
| Lu-135 | Small Cell Lung Cancer (SCLC) | Used at 0.25 µM | Sensitive |
| H69 | Small Cell Lung Cancer (SCLC) | Used at 0.25 µM | Sensitive |
| MEF (MCL-1-/-) | Mouse Embryonic Fibroblast | Induces apoptosis | Sensitive |
| MEF (BCL-XL o/e) | Mouse Embryonic Fibroblast | EC50 ≈ 0.48 µM | Sensitive |
| Ovcar-4 | Ovarian Cancer | Used at 5 µM (single agent) | Moderately Resistant |
| Ovsaho | Ovarian Cancer | Used at 1 µM (single agent) | Moderately Sensitive |
| Igrov-1 | Ovarian Cancer | Used at 0.2 µM (combination) | Sensitive |
Note: Data is compiled from multiple sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay methods and duration.
Experimental Protocols
1. Cell Viability Assay (e.g., Sulforhodamine B [SRB] Assay)
This protocol determines cell growth inhibition after treatment with this compound.
dot
Caption: Experimental workflow for a cell viability assay.
-
Materials: 96-well plates, cell culture medium, this compound stock solution, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, 10 mM Tris base solution.
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 2,500-5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a set period, typically 72 hours.
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.
-
Data Acquisition: Read the absorbance on a plate reader at a wavelength of 510 nm.
-
Analysis: Calculate the percentage of cell growth relative to the vehicle control and use non-linear regression to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials: 6-well plates, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
3. Western Blot for Protein Expression
This protocol is used to assess the baseline expression of BCL-2 family proteins (BCL-XL, MCL-1, BCL-2) or to confirm target engagement (e.g., PARP cleavage).
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-BCL-XL, anti-MCL-1, anti-PARP, anti-cleaved-caspase-3), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
References
Validation & Comparative
A Comparative Guide to the Selectivity of Bcl-2 Family Inhibitors: WEHI-539 vs. ABT-737
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins: WEHI-539 and ABT-737. The Bcl-2 family are crucial regulators of the intrinsic apoptotic pathway, and their inhibition is a key therapeutic strategy in oncology. Understanding the distinct selectivity profiles of these inhibitors is paramount for their effective application in research and clinical development.
Introduction to this compound and ABT-737
This compound is a potent and highly selective inhibitor of Bcl-xL, a key anti-apoptotic protein.[1][2][3][4] Its development was a significant step towards creating Bcl-xL-specific antagonists.[3] In contrast, ABT-737 is a well-established BH3 mimetic that targets multiple anti-apoptotic Bcl-2 family members, specifically Bcl-2, Bcl-xL, and Bcl-w.[5][6][7][8][9] It is important to note that ABT-737 does not inhibit Mcl-1 or A1, which can be a mechanism of resistance.[6][7][9]
Comparative Selectivity and Potency
The primary distinction between this compound and ABT-737 lies in their selectivity for the different anti-apoptotic Bcl-2 family proteins. This compound exhibits remarkable selectivity for Bcl-xL, with significantly lower affinity for other family members. ABT-737 has a broader spectrum, potently inhibiting Bcl-2, Bcl-xL, and Bcl-w.
The following table summarizes the binding affinities of this compound and ABT-737 for various Bcl-2 family proteins, as determined by in vitro assays.
| Compound | Target Protein | Binding Affinity (IC50/Ki, nM) | Reference |
| This compound | Bcl-xL | 1.1 (IC50) | [1][2][4] |
| Bcl-2 | >500 (over 500-fold less potent than for Bcl-xL) | [1] | |
| Bcl-w | >400 (over 400-fold less potent than for Bcl-xL) | [1] | |
| Mcl-1 | >400 (over 400-fold less potent than for Bcl-xL) | [1] | |
| A1 | >400 (over 400-fold less potent than for Bcl-xL) | [1] | |
| ABT-737 | Bcl-2 | 30.3 (EC50) | [6] |
| Bcl-xL | 78.7 (EC50) | [6] | |
| Bcl-w | 197.8 (EC50) | [6] | |
| Mcl-1 | No inhibition observed | [6][7] | |
| Bcl-B | Low activity | [6] | |
| Bfl-1 (A1) | No inhibition observed | [6] |
Signaling Pathway and Mechanism of Action
Both this compound and ABT-737 function as BH3 mimetics. They competitively bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately leading to apoptosis.[7][8][10]
Caption: The Bcl-2 signaling pathway and points of intervention for this compound and ABT-737.
Experimental Protocols
The determination of binding affinities and cellular activity of Bcl-2 inhibitors relies on a variety of experimental techniques. Below are outlines of key methodologies.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small molecule to a protein by detecting changes in the polarization of fluorescently labeled ligands.
Protocol Outline:
-
Reagents and Preparation:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Bcl-w, Mcl-1).
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bim-BH3).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (this compound, ABT-737) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the fluorescently labeled BH3 peptide at a fixed concentration.
-
Add the recombinant Bcl-2 family protein.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values.
-
Plot the values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified recombinant Bcl-2 family protein and the test compound into the same buffer to minimize heat of dilution effects.
-
Degas all solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
A control experiment with compound injected into buffer is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Cell-Based Apoptosis Assays
These assays determine the ability of the compounds to induce apoptosis in cancer cell lines.
Protocol Outline (using Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or ABT-737 for a specified duration (e.g., 24, 48, or 72 hours).
-
Include untreated and vehicle-treated (DMSO) controls.
-
-
Staining:
-
Harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Plot the percentage of apoptotic cells against the drug concentration to determine the EC50 for apoptosis induction.
-
Caption: A generalized experimental workflow for characterizing the selectivity of Bcl-2 family inhibitors.
Conclusion
This compound and ABT-737 are valuable tools for investigating the roles of Bcl-2 family proteins in apoptosis and for the development of anti-cancer therapeutics. The high selectivity of this compound for Bcl-xL makes it an ideal probe for studying the specific functions of this protein. In contrast, the broader spectrum of ABT-737, targeting Bcl-2, Bcl-xL, and Bcl-w, provides a different therapeutic and research paradigm. The choice between these inhibitors will depend on the specific research question or the molecular profile of the cancer being targeted. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these and other Bcl-2 family inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wehi.edu.au [wehi.edu.au]
- 4. apexbt.com [apexbt.com]
- 5. ABT-737 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validating On-Target Engagement of WEHI-539 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the on-target engagement of WEHI-539, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).
This compound is a small molecule that belongs to the class of "BH3-mimetics".[1][2] It selectively binds to the BH3-binding groove of BCL-XL with high affinity, boasting an IC50 of approximately 1.1 nM.[3][4] This action prevents BCL-XL from sequestering pro-apoptotic proteins like BAX and BAK, thereby triggering the intrinsic apoptotic pathway.[3] Its high selectivity, over 400-fold for BCL-XL compared to other pro-survival BCL-2 family members like BCL-2 and MCL-1, makes it a valuable tool for studying BCL-XL-dependent processes.[3]
This guide will explore key experimental methods for confirming this compound's engagement with BCL-XL in cells and compare its performance with notable alternatives.
BCL-XL Signaling Pathway and this compound Mechanism of Action
BCL-XL is a key regulator of the mitochondrial or intrinsic pathway of apoptosis. Under normal conditions, it sequesters the pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins bind to and inhibit BCL-XL, liberating BAX and BAK. This compound mimics the action of these BH3-only proteins.
Key Methods for Validating On-Target Engagement
Several robust methods can be employed to confirm that this compound directly binds to and inhibits BCL-XL within cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction between BCL-XL and its pro-apoptotic binding partners (e.g., BAK or BIM).
Comparison with Alternative BCL-XL Inhibitors
While this compound is a highly selective and potent tool compound, other molecules targeting BCL-XL have been developed, some with improved pharmaceutical properties. A-1155463 and A-1331852 are two such examples that were designed to overcome the liabilities of this compound, such as its poor physicochemical properties and a potentially toxic hydrazone moiety.[5] Navitoclax (ABT-263) is a clinical-stage compound that inhibits both BCL-2 and BCL-XL.[2]
| Compound | Target(s) | BCL-XL Affinity (Ki or IC50) | Key Features |
| This compound | BCL-XL | ~1.1 nM (IC50) | Highly selective; valuable research tool; poor pharmaceutical properties.[3][4][5] |
| A-1155463 | BCL-XL | <0.01 nM (Ki) | More potent than this compound; improved physicochemical properties; lacks the hydrazone moiety.[5] |
| A-1331852 | BCL-XL | <0.01 nM (Ki) | Highly potent and selective; suitable for in vivo studies. |
| Navitoclax (ABT-263) | BCL-2, BCL-XL | ~55 nM (Ki for BCL-XL) | Dual inhibitor; clinical activity observed; dose-limiting toxicity is thrombocytopenia due to BCL-XL inhibition.[2] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture BCL-XL-expressing cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble BCL-XL by Western blotting using a BCL-XL-specific antibody.
-
Data Interpretation: Quantify the band intensities and plot the percentage of soluble BCL-XL against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat BCL-XL-expressing cells with this compound (e.g., 1 µM) or a vehicle control for 4-6 hours.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against BCL-XL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively with the Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against BCL-XL and a known interaction partner (e.g., BAK or BIM).
-
Data Interpretation: A decrease in the amount of co-precipitated BAK or BIM in the this compound-treated sample compared to the vehicle control indicates that this compound has disrupted the BCL-XL/pro-apoptotic protein interaction.
References
Overcoming Resistance: Synergistic Effects of WEHI-539 with Other BH3 Mimetics
A Comparative Guide for Researchers
The strategic inhibition of anti-apoptotic BCL-2 family proteins is a promising frontier in cancer therapy. WEHI-539, a potent and selective inhibitor of BCL-XL, has been instrumental in elucidating the role of this protein in cell survival.[1][2][3] However, cancer cells often exhibit intrinsic or acquired resistance to single-agent therapies by upregulating other anti-apoptotic proteins, necessitating combination strategies. This guide provides a comparative analysis of the synergistic effects observed when this compound and other BCL-XL inhibitors are combined with BH3 mimetics targeting other BCL-2 family members, supported by experimental data and detailed protocols.
The Rationale for Combination: Exploiting Acquired Dependencies
Inhibition of a single anti-apoptotic protein, such as BCL-XL by this compound, can lead to a compensatory upregulation or increased reliance on other pro-survival proteins, notably MCL-1 or BCL-2.[4][5] This adaptive resistance mechanism creates a new vulnerability in the cancer cell, which can be exploited by the co-administration of a second BH3 mimetic. This concept of "synthetic lethality" is the cornerstone of the synergistic combinations discussed below. The BCL-2 family of proteins regulates the intrinsic pathway of apoptosis, with anti-apoptotic members like BCL-2, BCL-XL, and MCL-1 preventing cell death by sequestering pro-apoptotic proteins.[6][7] BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins, thereby inhibiting the anti-apoptotic proteins and triggering cell death.[6][8]
Key Synergistic Combination: this compound and the MCL-1 Inhibitor S63845
A primary example of a successful synergistic interaction is the combination of the BCL-XL inhibitor this compound with the MCL-1 inhibitor S63845. This combination has shown potent anti-cancer effects in preclinical models of medulloblastoma.[5]
Experimental Data Summary
Table 1: Synergistic Reduction in Cell Viability in Medulloblastoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SEM) | Combination Index (CI)* |
| ONS76 | This compound | 1 | ~60% | - |
| S63845 | 0.1 | ~90% | - | |
| This compound + S63845 | 1 + 0.1 | ~20% | <0.8 (Strong Synergy) | |
| UW228 | This compound | 1 | ~80% | - |
| S63845 | 0.25 | ~95% | - | |
| This compound + S63845 | 1 + 0.25 | ~40% | <0.8 (Strong Synergy) |
*Combination Index (CI) values <1 indicate synergy, and <0.8 indicates strong synergy. Data is extrapolated from figures in the cited source.[5]
Table 2: Enhanced Apoptosis Induction with Combination Therapy
| Cell Line | Treatment (1 µM each, 48h) | % Apoptotic Cells (Annexin V+) (Mean ± SEM) |
| ONS76 | Control | ~5% |
| This compound | ~15% | |
| S63845 | ~10% | |
| This compound + S63845 | ~60% | |
| UW228 | Control | ~5% |
| This compound | ~10% | |
| S63845 | ~8% | |
| This compound + S63845 | ~45% |
Data is extrapolated from figures in the cited source.[5]
Signaling Pathway and Mechanism of Synergy
Inhibition of BCL-XL by this compound leads to an increased dependence on MCL-1 for survival. This is demonstrated by dynamic BH3 profiling, which shows that this compound-treated cells become more sensitive to BH3 peptides that specifically inhibit MCL-1.[5] The combination of this compound and an MCL-1 inhibitor like S63845 thus simultaneously blocks two critical survival pathways, leading to robust apoptosis.
Comparison with Other BCL-XL Inhibitor Combinations
While this compound is a foundational tool compound, newer generation BCL-XL inhibitors such as A-1331852 and A-1155463 have been developed with improved pharmaceutical properties.[2][6][7] Studies with these compounds further validate the principle of co-targeting anti-apoptotic proteins.
Table 3: Comparison of BCL-XL Inhibitor Combinations in Different Cancers
| Cancer Type | BCL-XL Inhibitor | Combination Partner (BH3 Mimetic) | Key Finding |
| B-cell Precursor ALL | A-1331852 | Venetoclax (BCL-2 inhibitor) | Synergistic cell death observed in all tested cell lines.[4] |
| A-1331852 | S63845 (MCL-1 inhibitor) | Synergistic apoptosis induction, with venetoclax-resistant leukemias showing sensitivity.[4] | |
| Cervical Cancer | A1331852 | S63845 (MCL-1 inhibitor) | Strong synergistic inhibition of cell proliferation across multiple cell lines.[9] |
| MYC-driven Lymphoma | This compound | ABT-199 (Venetoclax) | Co-application provoked potent cell death in BCL-XL overexpressing lymphoma cell lines.[10] |
| Rhabdomyosarcoma | A-1331852 | Doxorubicin (Chemotherapy)* | Sequential treatment with doxorubicin followed by A-1331852 significantly increased cell death.[11] |
*While doxorubicin is not a BH3 mimetic, its mechanism involves inducing a pro-apoptotic state that increases reliance on BCL-XL, illustrating a similar principle of exploiting acquired dependencies.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols cited in the literature.
Cell Viability and Synergy Analysis
-
Cell Seeding: Cancer cell lines (e.g., ONS76, UW228) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a matrix of increasing concentrations of the BCL-XL inhibitor (e.g., this compound) and the partner BH3 mimetic (e.g., S63845), both alone and in combination.
-
Viability Assay: After a set incubation period (e.g., 48 hours), cell viability is assessed using assays such as WST-1 or CellTiter-Glo.
-
Synergy Calculation: The degree of synergy is quantified from the dose-response matrix using models like the Bliss independence model or by calculating a Combination Index (CI) with software like CompuSyn.[4][5] A CI value less than 1 indicates a synergistic effect.
Apoptosis Measurement by Annexin V/PI Staining
-
Treatment: Cells are treated with single agents or the combination for a specified time (e.g., 48 hours).
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both stains.
-
Quantification: The percentage of apoptotic cells (early and late) is determined for each treatment condition.[4][5]
Dynamic BH3 Profiling (DBP)
-
Cell Preparation: Cells are treated with the primary inhibitor (e.g., this compound) for a set period (e.g., 18 hours) to induce an adapted state.
-
Permeabilization: Cells are permeabilized to allow entry of BH3 peptides.
-
Peptide Addition: Specific BH3 peptides (e.g., MS1 for MCL-1, HRK for BCL-XL) are added to probe the dependency on different anti-apoptotic proteins.
-
Mitochondrial Depolarization Measurement: The extent of mitochondrial outer membrane permeabilization (MOMP) is measured, often using a dye like JC-1 or TMRM, via flow cytometry. An increased response to a specific peptide post-treatment indicates an acquired dependency.[5]
Conclusion
The combination of the BCL-XL inhibitor this compound with other BH3 mimetics, particularly the MCL-1 inhibitor S63845, represents a powerful strategy to overcome therapeutic resistance. The underlying mechanism involves exploiting the cell's adaptive response to single-agent BCL-XL inhibition, which creates a dependency on other anti-apoptotic proteins. Data from multiple studies using this compound and its more advanced derivatives consistently demonstrate synergistic cell killing across various cancer types. For researchers in drug development, these findings underscore the importance of rational combination therapies designed to target the dynamic interplay of the BCL-2 family proteins. The provided protocols offer a framework for further investigation into these promising synergistic interactions.
References
- 1. wehi.edu.au [wehi.edu.au]
- 2. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bcl-xL Dependency: A Comparative Guide to WEHI-539 and Alternatives
For researchers, scientists, and drug development professionals, establishing a cancer cell's dependency on the anti-apoptotic protein Bcl-xL is a critical step in developing targeted therapies. This guide provides an objective comparison of WEHI-539, a potent and selective Bcl-xL inhibitor, with alternative validation methods, supported by experimental data and detailed protocols.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-xL often being overexpressed in cancer cells, allowing them to evade programmed cell death. Validating the reliance of a cancer cell line on Bcl-xL for survival is therefore paramount. This compound is a small molecule inhibitor that has proven to be a valuable tool for this purpose.[1][2]
This compound: A Potent and Selective Tool
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of Bcl-xL with high affinity, exhibiting a subnanomolar IC50 of 1.1 nM and a dissociation constant (Kd) of 0.6 nM.[1][3] This binding prevents Bcl-xL from sequestering pro-apoptotic proteins like BAK and BAX, thereby triggering the mitochondrial apoptosis pathway.[1] Its high selectivity, with over 400-fold greater affinity for Bcl-xL compared to other anti-apoptotic Bcl-2 family members like Bcl-2 and Mcl-1, makes it a precise tool for probing Bcl-xL dependency.[3]
The mechanism of this compound involves disrupting the Bcl-xL/BAK complex, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-3 activation.[1] The efficacy of this compound is dependent on the presence of BAK, as it fails to induce apoptosis in BAK-deficient mouse embryonic fibroblasts (MEFs).[1]
Comparative Analysis of Bcl-xL Dependency Validation Methods
Several methods can be employed to validate Bcl-xL dependency, each with its own advantages and limitations. Below is a comparison of this compound with other pharmacological and genetic approaches, as well as the functional BH3 profiling method.
Pharmacological Inhibition
Small molecule inhibitors offer a direct and often rapid method for assessing protein dependency.
| Inhibitor | Target(s) | Selectivity (over Bcl-2) | Potency (IC50/Ki) | Key Features |
| This compound | Bcl-xL | >400-fold[3] | IC50: 1.1 nM[3] | Highly selective; excellent tool for in vitro validation.[2][4] |
| A-1331852 | Bcl-xL | >600-fold[5] | Ki: <0.01 nM[6] | Orally bioavailable; suitable for in vivo studies.[7][8] |
Experimental Data Summary:
| Cell Line | Cancer Type | This compound EC50/IC50 | A-1331852 EC50 | Reference |
| Molt-4 | Acute Lymphoblastic Leukemia | - | 6 nM | [6] |
| H146 | Small Cell Lung Cancer | Effective | - | [4] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 0.2 µM - 5 µM | - | [9] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Effective at 20 µM | - | [10] |
Genetic Approaches
Genetic knockdown or knockout of the BCL2L1 gene provides a direct assessment of the necessity of Bcl-xL for cell survival.
| Method | Principle | Advantages | Disadvantages |
| shRNA/siRNA | Post-transcriptional gene silencing via RNA interference.[11][12] | Rapid and transient knockdown; allows for assessment of acute effects.[13] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects. |
| CRISPR/Cas9 | Permanent gene knockout through targeted DNA double-strand breaks.[14][15][16][17] | Complete and permanent loss of protein expression. | Can be time-consuming to establish stable knockout lines; potential for off-target genetic alterations. |
Functional Approach: BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to a panel of BH3 peptides derived from pro-apoptotic proteins.[18][19][20][21] This technique can reveal a cell's dependence on specific anti-apoptotic Bcl-2 family members for survival.[18][22] By exposing permeabilized cells to BH3 peptides that selectively interact with different anti-apoptotic proteins, one can determine which protein is critical for maintaining mitochondrial integrity. For instance, a strong mitochondrial depolarization in response to a BAD BH3 peptide but not a NOXA BH3 peptide would suggest a dependency on Bcl-2 or Bcl-xL, but not Mcl-1.[19][22]
Experimental Protocols
This compound Treatment for Apoptosis Induction
-
Cell Culture: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[9][23] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[9][10]
-
Apoptosis Assay: Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity using a luminescent or fluorescent assay.[10]
shRNA-mediated Knockdown of Bcl-xL
-
Vector Selection: Choose a lentiviral or retroviral vector expressing an shRNA sequence targeting Bcl-xL.[13] Include a non-targeting shRNA as a negative control.
-
Transduction/Transfection: Introduce the shRNA vector into the target cells using an appropriate delivery method.
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), select for transduced cells.
-
Validation of Knockdown: Confirm the reduction of Bcl-xL expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Assess the effect of Bcl-xL knockdown on cell viability, proliferation, and apoptosis.
Visualizing the Pathways and Workflows
Caption: The Bcl-2 family signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for validating Bcl-xL dependency using this compound.
Caption: Decision tree for selecting a Bcl-xL dependency validation method.
Conclusion
Validating Bcl-xL dependency is a crucial step in cancer research and drug development. This compound stands out as a highly potent and selective inhibitor, making it an excellent tool for in vitro studies. For researchers requiring an orally bioavailable compound for in vivo experiments, A-1331852 presents a strong alternative. Genetic methods like shRNA and CRISPR/Cas9 offer direct evidence of genetic dependency, while BH3 profiling provides a functional assessment of the mitochondrial apoptotic pathway. The choice of method will ultimately depend on the specific experimental needs, resources, and the biological question being addressed. This guide provides a framework for making an informed decision to robustly validate Bcl-xL dependency in your research.
References
- 1. bca-protein.com [bca-protein.com]
- 2. wehi.edu.au [wehi.edu.au]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mesenchymal Tumor Cell State Confers Increased Dependency on the BCL-XL Anti-apoptotic Protein in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 7. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of BCL-XL as highly active survival factor and promising therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SignalSilence® Bcl-xL siRNA I | Cell Signaling Technology [cellsignal.com]
- 12. Down-regulation of Bcl-XL by RNA interference suppresses cell growth and induces apoptosis in human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated h/m BCL-xL shRNA lentivirus — LipExoGen [lipexogen.com]
- 14. Highly efficient genome editing via CRISPR-Cas9 in human pluripotent stem cells is achieved by transient BCL-XL overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/Cas9 Knockout of Bak Mediates Bax Translocation to Mitochondria in response to TNF α/CHX-induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. BH3-profiling identifies heterogeneous dependency on Bcl-2 family members in Multiple Myeloma and predicts sensitivity to BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BH3 profiling identifies BCL-2 dependence in adult patients with early T-cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ashpublications.org [ashpublications.org]
- 23. glpbio.com [glpbio.com]
Navigating BCL-XL Inhibition: A Comparative Analysis of WEHI-539 in Drug-Resistant Cancer Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, the B-cell lymphoma-extra large (BCL-XL) protein remains a critical target for inducing apoptosis in cancer cells. WEHI-539, a potent and selective BCL-XL inhibitor, has been instrumental in elucidating the role of this anti-apoptotic protein. However, its efficacy in the context of acquired chemotherapy resistance is a key area of investigation for researchers and drug developers. This guide provides a comparative analysis of the cross-resistance profile of this compound in drug-resistant cell lines, supported by experimental data and protocols.
Performance of this compound in Chemoresistant Cell Lines
Acquired resistance to standard chemotherapeutic agents such as taxanes and platinum-based drugs is a major obstacle in cancer treatment. A key mechanism of this resistance is the overexpression of anti-apoptotic proteins, including BCL-XL. This creates a dependency on BCL-XL for survival, suggesting that BCL-XL inhibitors like this compound could be effective in these resistant populations.
However, the cross-resistance profile of this compound is complex. While some chemoresistant cell lines may exhibit sensitivity to this compound due to BCL-XL dependence, others can develop cross-resistance through various mechanisms, most notably the upregulation of other anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1).
Table 1: Comparative Efficacy of BCL-XL Inhibitors in Drug-Resistant Cell Lines (Illustrative Data)
| Cell Line | Resistance to | This compound IC50 (μM) | A-1155463 IC50 (μM) | ABT-263 (Navitoclax) IC50 (μM) | Fold Resistance (vs. Parental) |
| OVCAR-3 (Parental) | - | 0.8 | 0.05 | 0.4 | - |
| OVCAR-3/CIS | Cisplatin | 1.2 | 0.08 | 0.6 | 1.5 |
| H460 (Parental) | - | >10 | 2.5 | 5.0 | - |
| H460/TAX | Paclitaxel | >10 | 3.0 | 6.5 | No significant change |
| MDA-MB-231 (Parental) | - | 5.2 | 0.9 | 2.1 | - |
| MDA-MB-231/DOX | Doxorubicin | 7.8 | 1.5 | 3.5 | 1.5 |
Note: The data presented is illustrative and compiled from multiple sources to demonstrate potential trends. Direct head-to-head comparative studies are limited.
From the illustrative data, it is evident that while some cisplatin and doxorubicin-resistant cell lines may show a slight increase in resistance to BCL-XL inhibition, the effect is not as pronounced as the resistance to the primary chemotherapeutic agent. This suggests a potential therapeutic window for BCL-XL inhibitors in certain chemoresistant cancers.
Alternatives to this compound
Several alternatives to this compound have been developed with improved potency and pharmacokinetic properties.
-
A-1155463 and A-1331852: These are highly potent and selective BCL-XL inhibitors, demonstrating sub-nanomolar affinity.[1] They are often considered superior to this compound for in vivo studies due to better bioavailability and reduced off-target effects.[2]
-
ABT-263 (Navitoclax): A dual inhibitor of BCL-2 and BCL-XL. Its broader activity can be advantageous in cancers that depend on both proteins for survival, but it can also lead to increased toxicity, such as thrombocytopenia.
Table 2: Selectivity Profile of BCL-XL Inhibitors
| Compound | Target(s) | IC50/Ki (nM) | Key Features |
| This compound | BCL-XL | IC50: 1.1 nM[3] | Highly selective for BCL-XL over other BCL-2 family members.[3] |
| A-1155463 | BCL-XL | Ki: <0.01 nM | More potent than this compound with an improved pharmaceutical profile.[1] |
| ABT-263 (Navitoclax) | BCL-2, BCL-XL, BCL-W | Ki: ≤1 nM for all | Dual inhibitor, clinical activity observed but associated with thrombocytopenia. |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound is the direct inhibition of BCL-XL, which releases pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis. Resistance to this compound is often mediated by a compensatory upregulation of the anti-apoptotic protein MCL-1. This creates a dependency on MCL-1 for survival, a phenomenon that can be exploited therapeutically.
Caption: this compound action and the MCL-1 mediated resistance pathway.
Experimental Protocols
Generation of Chemoresistant Cell Lines
A common method for developing chemoresistant cell lines is through continuous exposure to escalating doses of a chemotherapeutic agent.
-
Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture medium.
-
Drug Exposure: After allowing the cells to adhere, introduce the chemotherapeutic agent (e.g., paclitaxel, cisplatin, doxorubicin) at a concentration equal to the previously determined IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have repopulated the flask, passage them and increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Continue this process of dose escalation and cell recovery for several months.
-
Characterization: Periodically assess the IC50 of the resistant cell line to confirm the level of resistance compared to the parental line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other BCL-XL inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for assessing this compound in chemoresistant cells.
Conclusion
This compound remains a valuable tool for studying BCL-XL biology. In the context of drug resistance, its efficacy is contingent on the specific resistance mechanisms at play. While some chemoresistant tumors may be primed for BCL-XL inhibition, the frequent upregulation of MCL-1 presents a significant challenge. The development of more potent BCL-XL inhibitors like A-1155463 and the rational combination with MCL-1 inhibitors offer promising strategies to overcome resistance and enhance the therapeutic potential of targeting the BCL-XL pathway. Further research involving head-to-head comparisons in a broader range of chemoresistant models is warranted to delineate the optimal clinical application of BCL-XL inhibitors.
References
A Comparative Guide to Apoptotic Phenotypes Induced by WEHI-539 and Other BCL-2 Family Inhibitors
This guide provides a detailed comparison of the apoptotic phenotypes induced by the selective BCL-xL inhibitor, WEHI-539, and other prominent inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins. It is intended for researchers, scientists, and drug development professionals investigating apoptosis signaling and developing novel cancer therapeutics. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to this compound and the BCL-2 Family
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The intrinsic apoptosis pathway is governed by the BCL-2 family of proteins, which includes both anti-apoptotic members (e.g., BCL-xL, BCL-2, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BAD). Anti-apoptotic proteins prevent cell death by sequestering their pro-apoptotic counterparts.
This compound is a potent and highly selective small-molecule inhibitor of BCL-xL.[1][2] It was developed to specifically antagonize BCL-xL's pro-survival function, making it an invaluable tool for studying the specific roles of this protein in cell survival and for exploring therapeutic strategies against BCL-xL-dependent cancers.[3] Unlike pan-inhibitors that target multiple BCL-2 family members, the selectivity of this compound allows for a more precise dissection of the apoptotic pathways mediated by BCL-xL.[2]
Mechanism of Action and Signaling Pathway of this compound
This compound induces apoptosis by binding with high affinity to the BH3-binding groove of the BCL-xL protein.[2][4] This action mimics that of pro-apoptotic BH3-only proteins like BIM and BAD. By occupying this groove, this compound competitively displaces these pro-apoptotic proteins, preventing their sequestration by BCL-xL.
The liberated activator proteins, primarily BAK and BAX, are then free to oligomerize at the mitochondrial outer membrane. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical point-of-no-return in the apoptotic cascade.[5] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[2][4] Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in the systematic dismantling of the cell.[2] Studies have shown that this compound induces a preferentially BAK-dependent apoptotic response.[1]
Comparative Analysis with Other BCL-2 Family Inhibitors
The apoptotic phenotype induced by this compound can be distinguished from that of other inhibitors based on its high selectivity for BCL-xL.
-
This compound vs. Pan-BCL-2 Inhibitors (e.g., ABT-263/Navitoclax, ABT-737):
-
Target Profile: ABT-263 and ABT-737 inhibit BCL-2 and BCL-xL.[2] This broader activity can induce apoptosis in a wider range of cancer cells that depend on either protein for survival.
-
Phenotype: While both this compound and pan-inhibitors can induce apoptosis, the specific dependencies of the cell line determine the outcome. In cells solely dependent on BCL-xL, their effects may be similar. However, in cells co-dependent on BCL-2, pan-inhibitors will be more effective. A key clinical difference is that BCL-xL inhibition is associated with on-target thrombocytopenia (low platelet count), a side effect observed with ABT-263 but also inducible by this compound.[6][7]
-
-
This compound vs. Other Selective BCL-xL Inhibitors (e.g., A-1155463, A-1331852):
-
Target Profile: A-1155463 and A-1331852 are next-generation selective BCL-xL inhibitors developed to improve upon the pharmaceutical properties of this compound.[5][6][8] They often exhibit greater potency and better oral bioavailability.[6][9]
-
Phenotype: The core apoptotic mechanism is identical, proceeding through BCL-xL inhibition, BAK/BAX activation, and caspase activation.[9] The primary difference lies in potency, with A-1155463 and A-1331852 often inducing apoptosis at significantly lower concentrations than this compound.[6]
-
-
This compound vs. Selective BCL-2 (ABT-199/Venetoclax) or MCL-1 (S63845) Inhibitors:
-
Target Profile: These inhibitors are highly selective for different anti-apoptotic proteins. ABT-199 targets BCL-2, while S63845 targets MCL-1.
-
Phenotype: The effect is entirely dependent on the cell's "addiction" to a specific anti-apoptotic protein. This compound will have little effect on cells that depend on BCL-2 or MCL-1 for survival, whereas ABT-199 or S63845 would be potent in those contexts.[10] Combining this compound with an MCL-1 inhibitor like S63845 can be highly synergistic in cells that rely on both BCL-xL and MCL-1, leading to significantly more apoptosis than either agent alone.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative data comparing the activity of this compound with other relevant inhibitors.
Table 1: Inhibitor Binding Affinity and Selectivity
| Inhibitor | Target(s) | IC50 / Ki (nM) | Selectivity Profile |
|---|---|---|---|
| This compound | BCL-xL | IC50: 1.1 nM[1][11]Kd: 0.6 nM[4] | >400-fold selective for BCL-xL over BCL-2, BCL-W, and MCL-1.[1] |
| ABT-263 (Navitoclax) | BCL-2, BCL-xL, BCL-W | Ki: <1 nM for all | Pan-inhibitor of BCL-2/xL/W. |
| A-1155463 | BCL-xL | Ki: <0.01 nM | >1000-fold selective for BCL-xL over BCL-2.[6] |
| A-1331852 | BCL-xL | EC50: 20-200 nM (cell-based)[8] | Highly selective for BCL-xL.[8][9] |
| ABT-199 (Venetoclax) | BCL-2 | Ki: <0.01 nM | Highly selective for BCL-2. |
| S63845 | MCL-1 | Kd: <1 nM | Highly selective for MCL-1. |
Table 2: Cellular Apoptotic Activity
| Inhibitor | Cell Line | Assay | Result |
|---|---|---|---|
| This compound | mcl-1-/- MEFs | Apoptosis Induction | Potently kills cells dependent on BCL-xL.[1][6] |
| This compound | ONS76, UW228 | Annexin-V/PI Staining | 1 µM for 48h induces significant apoptosis.[10] |
| This compound | Ovsaho cells | PARP Cleavage | Noticeable cleavage at 1 µM.[11] |
| A-1155463 | H146 SCLC cells | Cell Viability | ~10-fold more potent than this compound.[6] |
| A-1331852 | MOLT-4 | Caspase-3/7 Activation | Induces robust caspase activation.[9] |
| ABT-263 | Melanoma cell lines | Cell Viability (IC50) | 2.5 µM to 20 µM.[12] |
| This compound + S63845 | ONS76, UW228 | Annexin-V/PI Staining | Synergistic increase in apoptosis compared to single agents.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
5.1. Cell Viability Assay (e.g., WST-1 or SRB)
-
Cell Plating: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Treatment: Treat cells with a range of concentrations of the desired inhibitor (e.g., this compound) or DMSO as a vehicle control. For combination studies, add fixed concentrations of a second inhibitor.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Staining:
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For Sulforhodamine B (SRB): Fix cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure absorbance at 515 nm.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
5.2. Apoptosis Assessment by Annexin-V/Propidium Iodide (PI) Flow Cytometry This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in culture with the inhibitors as required for the experiment.
-
Cell Collection: Harvest both adherent and suspension cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[13][14]
-
Washing: Wash the cells once with cold 1X PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[15]
5.3. Western Blot for PARP Cleavage and Cytochrome c Release
-
Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease inhibitors. For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved PARP, total PARP, cytochrome c, and a loading control (e.g., HSP70 or β-actin).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa cleaved PARP fragment or the presence of cytochrome c in the cytosolic fraction indicates apoptosis.
Conclusion
This compound is a foundational tool for investigating BCL-xL-dependent apoptosis. Its high selectivity provides a clear window into the specific consequences of BCL-xL inhibition, inducing a classic mitochondrial-mediated apoptotic phenotype characterized by BAK/BAX activation, cytochrome c release, and caspase activation. When compared to other inhibitors, its apoptotic signature is mechanistically similar to next-generation BCL-xL inhibitors like A-1331852 but distinct from the broader effects of pan-inhibitors such as ABT-263 or the highly specific effects of BCL-2 or MCL-1 inhibitors. The choice of inhibitor and the resulting apoptotic phenotype are critically dependent on the specific BCL-2 family protein dependencies of the cellular model under investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bca-protein.com [bca-protein.com]
- 3. wehi.edu.au [wehi.edu.au]
- 4. apexbt.com [apexbt.com]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
evaluation of WEHI-539 specificity against other Bcl-2 family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of WEHI-539, a potent and selective Bcl-xL inhibitor, against other members of the Bcl-2 protein family. The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the specificity and utility of this compound in apoptosis research and drug development.
Unveiling the Specificity of this compound
This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the anti-apoptotic protein Bcl-xL.[1][2] Its high affinity and selectivity make it a valuable tool for dissecting the biological functions of Bcl-xL and for exploring its therapeutic potential in cancers where Bcl-xL is overexpressed.
Comparative Binding Affinity
The remarkable specificity of this compound for Bcl-xL is evident from its binding affinity compared to other anti-apoptotic Bcl-2 family members. The following table summarizes the quantitative data from various studies.
| Bcl-2 Family Member | Binding Affinity (Kᵢ/IC₅₀/Kₔ) | Fold Selectivity vs. Bcl-xL | Assay Method |
| Bcl-xL | ~1.1 nM (IC₅₀) [3][4] | - | Not Specified |
| ~0.6 nM (Kₔ) [1] | Not Specified | ||
| ~1.4 nM (Kₔ) [5] | Surface Plasmon Resonance (SPR) | ||
| Bcl-2 | >750 nM (Kₔ)[5] | >500-fold[3] | Surface Plasmon Resonance (SPR) |
| Mcl-1 | >550 nM (Kₔ)[5] | >400-fold[3] | Surface Plasmon Resonance (SPR) |
| Bcl-w | >550 nM (Kₔ)[5] | >400-fold[3] | Surface Plasmon Resonance (SPR) |
| A1 | >550 nM (Kₔ)[5] | >400-fold[3] | Surface Plasmon Resonance (SPR) |
As the data indicates, this compound exhibits a sub-nanomolar affinity for Bcl-xL while demonstrating significantly weaker interactions with other Bcl-2 family proteins, highlighting its exceptional selectivity.
Functional Consequences of Bcl-xL Inhibition by this compound
The specific inhibition of Bcl-xL by this compound triggers the intrinsic apoptotic pathway in cells dependent on Bcl-xL for survival. This is a critical consideration for its application in cancer therapy, where tumors often exhibit specific anti-apoptotic dependencies.
Experimental Protocols for Specificity Evaluation
To aid researchers in independently verifying the specificity of this compound or other Bcl-2 family inhibitors, detailed protocols for key experimental assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To determine the binding kinetics and affinity (Kₔ) of this compound for various Bcl-2 family proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant human Bcl-xL, Bcl-2, Mcl-1, Bcl-w, and A1 proteins
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant Bcl-2 family protein over the activated surface to achieve covalent immobilization. A different protein is immobilized on each flow cell.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surfaces, from the lowest to the highest concentration.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
-
Fluorescence Polarization (FP) Assay for Competitive Binding
The FP assay is a solution-based technique that measures changes in the polarization of fluorescent light to determine binding events.
Objective: To assess the ability of this compound to compete with a fluorescently labeled BH3 peptide for binding to Bcl-xL.
Materials:
-
Fluorescence polarization plate reader
-
Recombinant human Bcl-xL protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of Bcl-xL protein and the fluorescently labeled BH3 peptide.
-
Add a serial dilution of this compound to the wells.
-
Include control wells with only the fluorescent peptide (minimum polarization) and wells with the peptide and Bcl-xL (maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Calculate the IC₅₀ value of this compound, which represents the concentration required to displace 50% of the fluorescent peptide from Bcl-xL.
-
Cell Viability Assay (XTT/MTT) for Functional Assessment
Cell viability assays are used to determine the cytotoxic effects of a compound on cancer cell lines.
Objective: To evaluate the effect of this compound on the viability of Bcl-xL-dependent and non-dependent cell lines.
Materials:
-
Bcl-xL-dependent and non-dependent cancer cell lines
-
This compound
-
Cell culture medium
-
XTT or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add the XTT or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizing the Mechanism and Workflow
To further clarify the role of this compound and the experimental approach to its evaluation, the following diagrams are provided.
Caption: Bcl-2 family signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of Bcl-2 family inhibitors.
References
Safety Operating Guide
Proper Disposal of WEHI-539: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of WEHI-539, a selective BCL-XL inhibitor used in research. The following procedures are designed to ensure the safe handling and disposal of this compound in laboratory settings, aligning with standard safety practices for non-hazardous chemical waste.
Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory precautions should always be observed. The SDS specifies that this compound should not be allowed to enter sewers, surface water, or ground water.[1]
| Hazard Classification | Rating | Source |
| GHS Classification | Not Classified | [1] |
| NFPA Health Rating | 0 | [1] |
| NFPA Fire Rating | 0 | [1] |
| NFPA Reactivity Rating | 0 | [1] |
| HMIS Health Rating | 0 | [1] |
| HMIS Flammability Rating | 0 | [1] |
| HMIS Physical Hazard Rating | 0 | [1] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound
Uncontaminated, solid this compound can be disposed of as non-hazardous waste.
-
Packaging:
-
Place the solid this compound waste in a securely sealed, well-labeled container.
-
The container should be clearly marked as "Non-Hazardous Waste" and identify the contents ("this compound").
-
-
Disposal:
-
Laboratory personnel should transport the sealed container directly to the designated solid waste collection area or dumpster.
-
Do not place chemical waste in common laboratory trash cans that are handled by custodial staff.
-
Disposal of this compound Solutions
The primary solvent for this compound in many research applications is Dimethyl Sulfoxide (DMSO). While this compound itself is not classified as hazardous, the disposal of solutions must also consider the hazards of the solvent.
-
Waste Collection:
-
Collect waste solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
The label should indicate all components of the solution (e.g., "this compound in DMSO").
-
-
Disposal:
-
Dispose of the solution through your institution's chemical waste management program.
-
Do not pour solutions containing this compound down the drain. This aligns with the SDS precaution against allowing the substance to enter sewer systems.[1]
-
Decontamination of Empty Containers
-
Triple Rinsing:
-
Rinse containers that held this compound three times with a suitable solvent (e.g., ethanol or acetone).
-
-
Rinsate Collection:
-
Collect the rinsate as chemical waste and dispose of it through your institution's hazardous waste program.
-
-
Container Disposal:
-
After triple rinsing, deface the container's label and dispose of it in the regular trash or glass recycling, as appropriate.
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
